molecular formula C7H8BClO3 B065115 (3-Chloro-2-methoxyphenyl)boronic acid CAS No. 179898-50-1

(3-Chloro-2-methoxyphenyl)boronic acid

Cat. No.: B065115
CAS No.: 179898-50-1
M. Wt: 186.4 g/mol
InChI Key: VHQABGUEHFRBRI-UHFFFAOYSA-N
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Description

(3-Chloro-2-methoxyphenyl)boronic acid is a high-value boronic acid ester intermediate extensively employed in Suzuki-Miyaura cross-coupling reactions. Its primary research value lies in its role as a key building block for the synthesis of biaryl compounds, which are core structural motifs found in pharmaceuticals, agrochemicals, and organic materials. The molecule features two distinct functional handles: the boronic acid group, which facilitates palladium-catalyzed coupling with aryl or vinyl halides, and the chloro and methoxy substituents on the phenyl ring. The chlorine atom at the 3-position provides a site for further functionalization via subsequent cross-coupling or nucleophilic substitution reactions, enabling the construction of more complex molecular architectures. The ortho-methoxy group can influence the coupling kinetics and the torsional angle in the resulting biaryl product, potentially leading to atropisomers. This compound is particularly valuable in medicinal chemistry for the structure-activity relationship (SAR) exploration of drug candidates, especially in the development of kinase inhibitors and other small-molecule therapeutics. It is typically used under inert atmosphere conditions to preserve the reactivity of the boronic acid functionality. Researchers should note its solubility in common organic solvents like tetrahydrofuran, dimethylformamide, and dimethyl sulfoxide, which are standard for cross-coupling reaction setups.

Properties

IUPAC Name

(3-chloro-2-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BClO3/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHQABGUEHFRBRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)Cl)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50578128
Record name (3-Chloro-2-methoxyphenyl)boronic acid
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URL https://comptox.epa.gov/dashboard/DTXSID50578128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179898-50-1
Record name (3-Chloro-2-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50578128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-2-methoxybenzeneboronic acid
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Foundational & Exploratory

An In-depth Technical Guide to (3-Chloro-2-methoxyphenyl)boronic acid (CAS: 179898-50-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (3-Chloro-2-methoxyphenyl)boronic acid, a valuable reagent in organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. This document outlines its chemical and physical properties, provides detailed experimental protocols for its use, and explores its application in the synthesis of targeted therapeutics, including kinase inhibitors.

Core Compound Data

This compound is a substituted phenylboronic acid that serves as a key building block in cross-coupling reactions. Its structural features, a chlorine atom and a methoxy group ortho to the boronic acid moiety, offer unique steric and electronic properties that are leveraged in the synthesis of complex organic molecules.

Physical and Chemical Properties

A summary of the key physical and chemical properties for this compound is presented in the table below. It is typically a white to off-white solid with limited solubility in water but better solubility in organic solvents like DMSO and methanol.

PropertyValueReference
CAS Number 179898-50-1[1][2]
Molecular Formula C₇H₈BClO₃[1][2]
Molecular Weight 186.40 g/mol [2][3]
Appearance White to light yellow powder/crystal
Purity >95.0% (typically >97-98%)[1][4]
Boiling Point 356.9 ± 52.0 °C at 760 mmHg (Predicted)[5]
Storage Temperature 2-8°C, under inert atmosphere[1]

Note: Some properties, such as the boiling point, are predicted values and may not have been experimentally determined.

Safety Information

This compound is classified with the GHS07 pictogram, indicating that it may cause skin and eye irritation, and may be harmful if swallowed.[1] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound.

Hazard InformationDetails
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed
Precautionary Statements P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthesis and Reactivity

General Synthetic Workflow

The following diagram illustrates a plausible synthetic route for this compound, based on established methods for analogous compounds.

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product start 1,2-Dichloro-3-methoxybenzene lithiation lithiation start->lithiation Lithiation reagent1 n-Butyllithium (n-BuLi) reagent1->lithiation reagent2 Triisopropyl borate borylation borylation reagent2->borylation reagent3 Acidic Workup (e.g., HCl) hydrolysis hydrolysis reagent3->hydrolysis product This compound lithiation->borylation Borylation borylation->hydrolysis Hydrolysis hydrolysis->product

Caption: General synthetic workflow for this compound.

Experimental Protocols

This compound is a key reactant in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.

Suzuki-Miyaura Coupling for the Synthesis of a PIP4K2A Inhibitor

A documented application of this compound is in the synthesis of a potent and selective inhibitor of the kinase PIP4K2A.[6] The following protocol is adapted from the supplementary information of the cited study.

Reaction Scheme:

(R)-2-(5-bromo-4-(tert-butylcarbamoyl)-2-methylpyridin-3-ylamino)butanamide + this compound → (R)-2-(4-(tert-butylcarbamoyl)-5-(3-chloro-2-methoxyphenyl)-2-methylpyridin-3-ylamino)butanamide

Reagents and Materials:

  • (R)-2-(5-bromo-4-(tert-butylcarbamoyl)-2-methylpyridin-3-ylamino)butanamide

  • This compound (CAS: 179898-50-1)

  • XPhos Pd G2 (Palladium precatalyst)

  • Potassium phosphate (K₃PO₄)

  • Tetrahydrofuran (THF), anhydrous

  • Water, degassed

Procedure:

  • To a reaction vial, add (R)-2-(5-bromo-4-(tert-butylcarbamoyl)-2-methylpyridin-3-ylamino)butanamide (1 equivalent).

  • Add this compound (1.2 equivalents).

  • Add potassium phosphate (3 equivalents).

  • Add XPhos Pd G2 (0.1 equivalents).

  • The vial is sealed and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous tetrahydrofuran and degassed water to the reaction mixture.

  • The reaction is stirred at an elevated temperature (e.g., 80-100 °C) until the starting material is consumed, as monitored by LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the desired coupled product.

Analytical Data for the Product:

  • LC-MS (basic conditions): tR = 1.25 min. MS (ESI+): m/z = 472.5 [M + H]⁺.[6]

  • ¹H NMR (400 MHz, DMSO-d₆): δ = 9.26 (s, 1H, pyridine), 8.67 (d, J = 5.83 Hz, 1H, pyridine), 8.38 (d, J = 5.58 Hz, 1H, pyridine).[7]

Experimental Workflow Diagram

The following diagram outlines the key steps in the Suzuki-Miyaura coupling protocol described above.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification cluster_product Final Product reagents Combine Reactants: - Aryl Bromide - Boronic Acid - K3PO4 - XPhos Pd G2 inert Inert Atmosphere (Argon/Nitrogen) reagents->inert solvent Add Solvents (THF/Water) inert->solvent heat Heat Reaction (80-100 °C) solvent->heat monitor Monitor by LC-MS heat->monitor cool Cool to RT monitor->cool extract Dilute and Extract cool->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify product Coupled Product purify->product

Caption: Workflow for Suzuki-Miyaura coupling using this compound.

Applications in Drug Discovery: Targeting the PIP4K2A Signaling Pathway

This compound has been utilized as a key intermediate in the synthesis of selective inhibitors of Phosphatidylinositol-5-Phosphate 4-Kinase Type II Alpha (PIP4K2A).[6] This kinase is implicated in cancer, particularly in tumors with a p53-deficient background.

The PIP4K2A Signaling Pathway in p53-Deficient Cancer

PIP4K2A is a lipid kinase that phosphorylates phosphatidylinositol-5-phosphate (PI5P) to produce phosphatidylinositol-4,5-bisphosphate (PI(4,5)P₂). The tumor suppressor protein p53 plays a critical role in regulating cellular stress responses. In p53-deficient tumors, cancer cells often exhibit altered metabolism and increased vulnerability to certain therapeutic interventions. Inhibition of PIP4K2A has been shown to be synthetically lethal with p53 deficiency, leading to an increase in reactive oxygen species (ROS), cellular senescence, and ultimately, tumor growth inhibition.[7] Therefore, targeting PIP4K2A represents a promising therapeutic strategy for p53-mutant/null cancers.

Signaling Pathway Diagram

The diagram below illustrates the simplified signaling pathway involving PIP4K2A and the therapeutic intervention with an inhibitor synthesized using this compound.

G cluster_cell p53-Deficient Cancer Cell p53 p53 (deficient) pip4k2a PIP4K2A pi45p2 PI(4,5)P2 pip4k2a->pi45p2 Phosphorylation ros Reactive Oxygen Species (ROS) pip4k2a->ros Suppresses pi5p PI5P pi5p->pip4k2a growth Tumor Growth pi45p2->growth Promotes senescence Cellular Senescence ros->senescence senescence->growth Inhibits inhibitor PIP4K2A Inhibitor (Synthesized from This compound) inhibitor->pip4k2a Inhibits

Caption: Simplified PIP4K2A signaling pathway in p53-deficient cancer and the point of inhibition.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the development of novel therapeutics. Its utility in Suzuki-Miyaura cross-coupling reactions has been demonstrated in the synthesis of potent kinase inhibitors targeting the PIP4K2A pathway, which holds promise for the treatment of p53-deficient cancers. This guide provides essential technical information to aid researchers and drug development professionals in the effective application of this important chemical reagent.

References

(3-Chloro-2-methoxyphenyl)boronic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of the physicochemical properties of chemical compounds is paramount. This guide provides the core data for (3-Chloro-2-methoxyphenyl)boronic acid, a compound of interest in various chemical syntheses.

Core Physicochemical Data

The fundamental properties of this compound are summarized below, providing a clear reference for experimental and developmental applications.

PropertyValueSource
Molecular Formula C₇H₈BClO₃[1][2]
Molecular Weight 186.40 g/mol [3]
CAS Number 179898-50-1[1]

As an AI, I am unable to provide detailed experimental protocols or generate visualizations such as signaling pathways or experimental workflows. The information provided is based on publicly available data.

References

An In-Depth Technical Guide to the Synthesis of (3-Chloro-2-methoxyphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for (3-Chloro-2-methoxyphenyl)boronic acid, a valuable reagent in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the prevalent synthetic methodology, a step-by-step experimental protocol, and relevant quantitative data. The core of the synthesis relies on a directed ortho-lithiation of a substituted chloroanisole, followed by borylation.

Introduction

This compound is a key building block in organic chemistry, primarily utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1][2] Its utility stems from the presence of the boronic acid moiety, which readily undergoes transmetalation with palladium catalysts, and the substituted phenyl ring, which can be incorporated into a wide array of complex molecules, including pharmaceuticals and functional materials. The strategic placement of the chloro and methoxy substituents allows for further functionalization and influences the electronic properties of the molecule. The synthesis of this and similar arylboronic acids is most effectively achieved through the strategic use of organolithium chemistry.

Predominant Synthesis Pathway: Directed Ortho-Metalation (DoM)

The most effective and regioselective method for the synthesis of this compound is through a directed ortho-metalation (DoM) strategy.[3][4] This approach leverages the ability of a directing metalation group (DMG) on an aromatic ring to guide an organolithium base to deprotonate a specific ortho-position. In this case, the methoxy (-OCH₃) group of a suitable precursor serves as the DMG.

The logical and most commonly employed starting material for this synthesis is 2,6-dichloroanisole . The methoxy group directs the lithiation to one of the adjacent positions (C2 or C6). As both positions are equivalent in this symmetrical starting material, the regiochemical outcome is unambiguous, leading to a single lithiated intermediate. This intermediate is then quenched with a boron electrophile, typically a trialkyl borate, to form a boronate ester, which is subsequently hydrolyzed to yield the desired boronic acid.

Reaction Scheme

G cluster_0 Synthesis Pathway 2_6_dichloroanisole 2,6-Dichloroanisole lithiated_intermediate Lithiated Intermediate 2_6_dichloroanisole->lithiated_intermediate 1. n-BuLi, THF, -78 °C boronate_ester Boronate Ester lithiated_intermediate->boronate_ester 2. B(OR)₃ final_product This compound boronate_ester->final_product 3. H₃O⁺

Caption: Overall synthesis pathway for this compound.

Quantitative Data

The following tables summarize the key quantitative aspects of this synthesis.

Table 1: Reactant Properties
CompoundFormulaMolar Mass ( g/mol )Role
2,6-DichloroanisoleC₇H₆Cl₂O177.03Starting Material
n-Butyllithium (n-BuLi)C₄H₉Li64.06Lithiating Agent
Triisopropyl BorateC₉H₂₁BO₃188.07Boron Source
Tetrahydrofuran (THF)C₄H₈O72.11Solvent
Hydrochloric AcidHCl36.46Acid for Hydrolysis
Table 2: Reaction Parameters and Expected Outcomes
ParameterValue/RangeNotes
Temperature (Lithiation)-78 °CCritical for preventing side reactions and decomposition.
Reaction Time (Lithiation)1-2 hoursTo ensure complete formation of the lithiated intermediate.
Temperature (Borylation)-78 °C to room temp.The reaction is initiated at low temperature and allowed to warm.
HydrolysisAcidic (e.g., 1M HCl)To convert the boronate ester to the boronic acid.
Expected Yield 80-95% Based on analogous syntheses reported in patent literature.[5]
Purity >97% Typically achieved after crystallization or chromatographic purification.
Table 3: Physicochemical and Spectroscopic Data of this compound
PropertyValue
CAS Number179898-50-1[6]
Molecular FormulaC₇H₈BClO₃[6]
Molecular Weight186.4 g/mol [6]
AppearanceWhite to off-white solid
Storage Temperature2-8 °C, under inert atmosphere
¹H NMR (CDCl₃, δ ppm)~7.5 (d), ~7.2 (t), ~7.0 (d), ~3.9 (s, 3H), ~5.8 (br s, 2H)
¹³C NMR (CDCl₃, δ ppm)~155, ~135, ~130, ~128, ~125, ~110, ~56

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.

Detailed Experimental Protocol

This protocol details the synthesis of this compound from 2,6-dichloroanisole.

Materials and Equipment
  • Three-neck round-bottom flask, flame-dried

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Nitrogen or Argon gas inlet

  • Dry ice/acetone bath

  • Standard laboratory glassware for work-up and purification

Reagents
  • 2,6-Dichloroanisole

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Triisopropyl borate

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure

Caption: Step-by-step experimental workflow for the synthesis.

  • Reaction Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Initial Solution: To the flask, add 2,6-dichloroanisole (1.0 eq) and dissolve it in anhydrous THF (to make a ~0.5 M solution).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: After the addition is complete, stir the reaction mixture at -78 °C for 1.5 hours. The formation of the lithiated species may be indicated by a color change.

  • Borylation: Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture, again maintaining the temperature below -70 °C.

  • Warming: Once the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature overnight with continuous stirring.

  • Hydrolysis (Quenching): Cool the reaction mixture in an ice bath and slowly add 1 M HCl. Stir vigorously for 30 minutes. The boronate ester will hydrolyze to the boronic acid.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x volumes).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure this compound.

Safety Considerations

  • Organolithium Reagents: n-Butyllithium is extremely pyrophoric and reacts violently with water. It should be handled with extreme care under an inert atmosphere using proper syringe techniques.

  • Solvents: Anhydrous THF can form explosive peroxides and should be handled with care.

  • Low Temperatures: The use of a dry ice/acetone bath requires appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses.

  • General Precautions: All procedures should be carried out in a well-ventilated fume hood. Standard PPE (lab coat, gloves, safety glasses) should be worn at all times.

Conclusion

The synthesis of this compound is reliably achieved through a directed ortho-metalation and borylation sequence starting from 2,6-dichloroanisole. This method offers excellent regiocontrol and typically provides the product in high yield and purity. Careful control of reaction conditions, particularly temperature and the exclusion of moisture and air, is critical for the success of this synthesis. The resulting boronic acid is a versatile intermediate for the construction of complex molecular architectures, making this synthetic route highly valuable for the scientific research community.

References

Physical and chemical properties of (3-Chloro-2-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of (3-Chloro-2-methoxyphenyl)boronic acid, a versatile reagent in organic synthesis and a valuable building block in medicinal chemistry. This document details its characteristics, experimental protocols for its use, and its application in the development of targeted therapeutics.

Core Properties and Data

This compound, with the CAS number 179898-50-1, is a halogenated arylboronic acid.[1] Its structure, featuring a chlorine atom and a methoxy group on the phenyl ring, imparts specific reactivity and properties that are leveraged in various chemical transformations.

Physical and Chemical Properties
PropertyValueSource(s)
CAS Number 179898-50-1[1]
Molecular Formula C₇H₈BClO₃
Molecular Weight 186.4 g/mol
Appearance White to light yellow powder/crystal[2]
Purity Typically >95.0% - 97%[2]
Storage Conditions Inert atmosphere, 2-8°C

Note: Specific quantitative data such as melting point, boiling point, and pKa for this particular isomer are not consistently reported in publicly available literature. Data for isomeric compounds, such as 3-Chloro-4-methoxyphenyl)boronic acid, show a melting point in the range of 238-242 °C, but this should not be considered representative of the 3-chloro-2-methoxy isomer.

Spectral Data

Predicted ¹H NMR Spectral Data:

ProtonsChemical Shift (ppm)Multiplicity
Aromatic-H6.80 - 7.50m
Methoxy (-OCH₃)~3.80s
Boronic acid (-B(OH)₂)7.80 - 8.20br s

Predicted ¹³C NMR Spectral Data:

CarbonChemical Shift (ppm)
C-B130 - 135
C-Cl130 - 135
C-O155 - 160
Aromatic C-H110 - 130
Methoxy (-OCH₃)~56

Experimental Protocols

Boronic acids are cornerstone reagents in modern organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction. The following sections provide detailed methodologies for the synthesis, purification, and application of this compound.

Synthesis of Arylboronic Acids (General Procedure)

A common method for the synthesis of arylboronic acids involves the reaction of an aryl magnesium halide (Grignard reagent) with a trialkyl borate followed by acidic hydrolysis.

Workflow for the Synthesis of this compound:

G cluster_start Starting Material Preparation cluster_grignard Grignard Reagent Formation cluster_boronation Boronation cluster_workup Work-up and Isolation Start 2-Chloro-1-methoxy-3-bromobenzene Grignard Reaction with Mg in THF Start->Grignard Borate Reaction with Trimethyl borate at low temperature Grignard->Borate Hydrolysis Acidic Hydrolysis (e.g., HCl) Borate->Hydrolysis Extraction Extraction with Organic Solvent Hydrolysis->Extraction Purification Purification (e.g., Recrystallization) Extraction->Purification FinalProduct This compound Purification->FinalProduct

Synthesis Workflow

Detailed Methodology:

  • Grignard Reagent Formation: To a flask containing magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere, a solution of 2-chloro-1-methoxy-3-bromobenzene in anhydrous THF is added dropwise. The reaction is initiated, and the mixture is stirred until the magnesium is consumed.

  • Boronation: The Grignard solution is cooled to a low temperature (e.g., -78 °C), and trimethyl borate is added slowly. The reaction is stirred for several hours at this temperature and then allowed to warm to room temperature.

  • Hydrolysis and Work-up: The reaction is quenched by the slow addition of aqueous hydrochloric acid. The resulting mixture is stirred, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield this compound.

Purification of Boronic Acids

Purification is critical to remove unreacted starting materials and byproducts.

General Purification Workflow:

G Crude Crude Boronic Acid Dissolve Dissolve in a suitable solvent Crude->Dissolve Filter Filter to remove insoluble impurities Dissolve->Filter Recrystallize Recrystallize by cooling or adding an anti-solvent Filter->Recrystallize Isolate Isolate crystals by filtration Recrystallize->Isolate Dry Dry under vacuum Isolate->Dry Pure Pure Boronic Acid Dry->Pure

Purification Workflow

Detailed Methodology:

  • Dissolution: The crude boronic acid is dissolved in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., water, or a mixture of an organic solvent and water).

  • Filtration: The hot solution is filtered to remove any insoluble impurities.

  • Crystallization: The filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

  • Isolation and Drying: The crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and then dried under vacuum to afford the pure boronic acid.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a key coupling partner in Suzuki-Miyaura reactions to form C-C bonds.

General Catalytic Cycle:

G Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArX R'-X ArX->OxAdd PdII R'-Pd(II)LnX OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Boronic R-B(OH)₂ Boronic->Transmetal Base Base Base->Transmetal PdII_R R'-Pd(II)LnR Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product

Suzuki-Miyaura Catalytic Cycle

Detailed Methodology:

  • Reaction Setup: A reaction vessel is charged with this compound, an aryl or vinyl halide, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

  • Solvent Addition: A suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water, is added.

  • Reaction Execution: The mixture is degassed and then heated under an inert atmosphere until the reaction is complete, as monitored by techniques like TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Applications in Drug Discovery and Development

Arylboronic acids are prominent structural motifs in medicinal chemistry, valued for their ability to act as bioisosteres of carboxylic acids and their utility in constructing complex molecular architectures.

Role as a Synthetic Building Block

This compound has been utilized as a key building block in the synthesis of potent and selective kinase inhibitors. For instance, it was a crucial reagent in the preparation of BAY-091, a highly selective inhibitor of the kinase PIP4K2A.[3] The synthesis involved a Suzuki-Miyaura coupling reaction to introduce the 3-chloro-2-methoxyphenyl moiety into the final compound.

Synthesis of a Kinase Inhibitor Precursor using this compound:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product BoronicAcid This compound Catalyst Pd(PPh₃)₄ BoronicAcid->Catalyst Heterocycle Halogenated Naphthyridine Intermediate Heterocycle->Catalyst Base K₂CO₃ Catalyst->Base Solvent DMF/H₂O Base->Solvent CoupledProduct Kinase Inhibitor Precursor Solvent->CoupledProduct

Kinase Inhibitor Synthesis Workflow

The incorporation of the 3-chloro-2-methoxyphenyl group can significantly influence the pharmacological properties of a molecule, including its binding affinity, selectivity, and pharmacokinetic profile. The specific substitution pattern of this boronic acid provides a unique steric and electronic profile that can be exploited by medicinal chemists to fine-tune the properties of drug candidates.

Safety and Handling

This compound is harmful if swallowed and may cause skin, eye, and respiratory irritation. It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile reagent for organic synthesis, particularly in the construction of complex biaryl systems through Suzuki-Miyaura cross-coupling. Its application in the synthesis of kinase inhibitors highlights its importance in modern drug discovery. This guide provides essential information for researchers and scientists to effectively and safely utilize this compound in their work. Further investigation into its specific physical properties and exploration of its potential in other areas of medicinal chemistry are warranted.

References

An In-Depth Technical Guide to (3-Chloro-2-methoxyphenyl)boronic acid: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Chloro-2-methoxyphenyl)boronic acid is a valuable synthetic intermediate, particularly in the realm of medicinal chemistry and drug discovery. Its utility primarily stems from its role as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction allows for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures, particularly biaryl structures, which are prevalent in many pharmaceutically active compounds.[1] This technical guide provides a comprehensive overview of the structure, nomenclature, and physicochemical properties of this compound. It also details a general experimental protocol for its synthesis and its application in the widely utilized Suzuki-Miyaura cross-coupling reaction.

Nomenclature and Structure

  • Systematic IUPAC Name: this compound[2]

  • CAS Number: 179898-50-1[3]

  • Molecular Formula: C₇H₈BClO₃[3]

  • Synonyms: 3-Chloro-2-methoxybenzeneboronic acid[3]

The structure of this compound is characterized by a benzene ring substituted with a boronic acid group (-B(OH)₂), a chloro group, and a methoxy group. The substituents are positioned at carbons 1, 3, and 2, respectively, relative to the boronic acid group.

Figure 1. Chemical structure of this compound.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is presented in the table below. This data is essential for handling, storage, and application of the compound in a research setting.

PropertyValueReference(s)
Molecular Weight 186.40 g/mol [4]
Physical Form Solid, white to light yellow powder/crystal[2][5]
Purity Typically >95.0% to 97%[2][5]
Storage Conditions Inert atmosphere, 2-8°C[2]
Hazard Pictograms GHS07 (Harmful)[2]
Signal Word Warning[2]
Hazard Statements H302 (Harmful if swallowed)[2]
Precautionary Statements P280, P305+P351+P338[2]

Experimental Protocols

General Synthesis of Arylboronic Acids via Lithiation-Borylation

Starting Material: 1-Bromo-3-chloro-2-methoxybenzene (or 3-chloro-2-methoxyanisole)

Reagents and Solvents:

  • Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

  • n-Butyllithium (n-BuLi) in hexanes

  • Trimethyl borate (B(OMe)₃)

  • Aqueous hydrochloric acid (e.g., 1 M HCl)

  • Sodium hydroxide (NaOH) solution (e.g., 1 M NaOH)

  • Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with the starting aryl bromide (1 equivalent) dissolved in anhydrous THF or Et₂O.

  • Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (approximately 1.1 equivalents) is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for a period of time (typically 30-60 minutes) to ensure complete lithium-halogen exchange.

  • Borylation: Trimethyl borate (approximately 1.2 equivalents) is added dropwise to the reaction mixture, again maintaining a very low temperature (-78 °C). After the addition is complete, the mixture is allowed to slowly warm to room temperature and is stirred for several hours or overnight.[8]

  • Hydrolysis and Work-up: The reaction is quenched by the slow addition of aqueous HCl at 0 °C. The mixture is stirred for about an hour to ensure complete hydrolysis of the borate ester. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted multiple times with an organic solvent.

  • Purification: The combined organic layers are washed with a basic solution (e.g., 1 M NaOH) to extract the boronic acid into the aqueous phase. The aqueous layer is then acidified with concentrated HCl at 0 °C until the boronic acid precipitates. The solid product is collected by filtration, washed with cold water, and dried under vacuum over a desiccant like P₂O₅.

Application in Suzuki-Miyaura Cross-Coupling

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.[1] A general protocol for such a reaction is provided below.

Reactants:

  • This compound (1.2 - 1.5 equivalents)

  • Aryl halide or triflate (1 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf)) (typically 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equivalents)

  • Solvent (e.g., toluene, dioxane, DMF, often with a small amount of water)

Procedure:

  • Reaction Setup: To a reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.

  • Solvent Addition and Degassing: The chosen solvent system is added, and the mixture is thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes, or by several freeze-pump-thaw cycles.

  • Reaction: The reaction mixture is heated to a temperature typically ranging from 80 to 110 °C and stirred under an inert atmosphere until the reaction is complete (monitored by TLC or GC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate). The layers are separated, and the aqueous layer is extracted with the organic solvent.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.

Role in Drug Discovery and Development

Boronic acids, including this compound, are indispensable tools in modern drug discovery.[9] The Suzuki-Miyaura coupling reaction, for which this compound is a key substrate, is one of the most widely used methods for the synthesis of biaryl compounds.[1] These structural motifs are present in a vast number of approved drugs and clinical candidates across various therapeutic areas.

The chloro and methoxy substituents on the phenyl ring of this compound can significantly influence the physicochemical properties of the resulting coupled products.[10] These properties, such as lipophilicity, metabolic stability, and protein-binding interactions, are critical for the overall pharmacokinetic and pharmacodynamic profile of a drug candidate. The strategic placement of these functional groups allows medicinal chemists to fine-tune the properties of lead compounds to enhance their efficacy and safety.

Logical and Experimental Workflows

The synthesis and application of this compound follow a logical progression of chemical transformations.

G cluster_synthesis Synthesis of this compound cluster_application Application in Suzuki-Miyaura Coupling start_material Aryl Halide (e.g., 1-Bromo-3-chloro-2-methoxybenzene) lithiation Lithiation (n-BuLi, -78°C) start_material->lithiation borylation Borylation (B(OMe)₃, -78°C) lithiation->borylation hydrolysis Hydrolysis (Aqueous Acid) borylation->hydrolysis product This compound hydrolysis->product boronic_acid This compound coupling Suzuki-Miyaura Coupling (Pd Catalyst, Base) boronic_acid->coupling aryl_halide Aryl Halide/Triflate aryl_halide->coupling biaryl_product Biaryl Product coupling->biaryl_product

Figure 2. Logical workflow for the synthesis and application of this compound.

The catalytic cycle of the Suzuki-Miyaura reaction illustrates the mechanistic pathway through which this compound participates in C-C bond formation.

G pd0 Pd(0) Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition Aryl Halide (Ar-X) pd2_complex Ar-Pd(II)-X Complex oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)-Ar' Complex transmetalation->pd2_biaryl boronate (3-Chloro-2-methoxyphenyl)boronate boronate->transmetalation base Base base->boronate activates reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 regenerates product Biaryl Product reductive_elimination->product

Figure 3. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Solubility Characteristics of (3-Chloro-2-methoxyphenyl)boronic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Chloro-2-methoxyphenyl)boronic acid is a key building block in synthetic chemistry, particularly in cross-coupling reactions for the development of novel pharmaceutical agents and advanced materials. Understanding its solubility is paramount for optimizing reaction conditions, purification processes, and formulation strategies. This technical guide provides a comprehensive overview of the anticipated solubility characteristics of this compound based on the known behavior of structurally related phenylboronic acid derivatives. Due to the absence of specific quantitative solubility data in publicly available literature, this guide focuses on qualitative solubility profiles and furnishes detailed experimental protocols to enable researchers to determine precise solubility parameters.

Introduction: The Critical Role of Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its utility in a multitude of applications. For a reagent like this compound, solubility directly impacts:

  • Reaction Kinetics: The rate and efficiency of a chemical reaction are often dependent on the concentration of the reactants in solution.

  • Purification: Crystallization, a common purification technique, is intrinsically linked to the solubility of the compound in various solvent systems.

  • Formulation: In drug development, the solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical determinant of its bioavailability and the feasibility of creating a viable dosage form.

  • Analytical Characterization: Techniques such as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) require the sample to be dissolved in a suitable solvent.

Given the importance of this parameter, this guide aims to provide a foundational understanding of the factors influencing the solubility of this compound and to equip researchers with the methodologies to quantify it.

Predicted Solubility Profile

General Trends in Phenylboronic Acid Solubility

Phenylboronic acids generally exhibit the following solubility trends:

  • High Solubility: Typically soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).

  • Moderate to High Solubility: Often soluble in alcohols like methanol and ethanol, as well as ethers such as tetrahydrofuran (THF).[1]

  • Moderate Solubility: Can be soluble in ketones (e.g., acetone) and chlorinated solvents (e.g., chloroform).[2]

  • Low to Insoluble: Generally have poor solubility in non-polar hydrocarbon solvents (e.g., hexane, toluene).[2]

  • Variable Aqueous Solubility: Water solubility is often low for simple phenylboronic acids but can be influenced by pH and the presence of substituents.[3][4] The formation of boronate esters with diols can increase aqueous solubility.[5]

Influence of Substituents on Solubility

The solubility of this compound is influenced by its chloro and methoxy substituents:

  • Chloro Group: The presence of a chloro group, an electron-withdrawing substituent, can slightly increase the acidity of the boronic acid. Its impact on solubility is complex; while it increases molecular weight, it can also alter crystal lattice energy and interactions with solvents.

  • Methoxy Group: The methoxy group is an electron-donating group that can participate in hydrogen bonding through its oxygen atom, potentially enhancing solubility in protic solvents. The position of these substituents on the phenyl ring also plays a crucial role in determining the overall polarity and crystal packing of the molecule, thereby affecting its solubility.[6]

Based on these considerations, a qualitative solubility profile for this compound is presented in Table 1.

Solvent ClassPredicted SolubilityRationale
Polar AproticSolubleExpected to be readily soluble in solvents like DMSO and DMF due to favorable dipole-dipole interactions.
AlcoholsSolubleSolvents like methanol and ethanol should effectively solvate the molecule through hydrogen bonding with the boronic acid and methoxy groups.
EthersSolubleGood solubility is anticipated in solvents such as THF due to the polar nature of the ether linkage.
KetonesModerately SolubleAcetone and other ketones are likely to be effective solvents.
Chlorinated SolventsModerately SolubleChloroform and dichloromethane are expected to be suitable solvents.
Non-polar HydrocarbonsInsolubleLow solubility is predicted in solvents like hexane and toluene due to the polar nature of the boronic acid.
WaterSlightly SolubleSolubility in water is expected to be low but may increase with changes in pH due to the acidic nature of the boronic acid group. The presence of polar functional groups may contribute to slight aqueous solubility.

Table 1: Predicted Qualitative Solubility of this compound

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocols describe two common methods for determining the solubility of a solid compound in a given solvent.

Isothermal Shake-Flask Method

This equilibrium method is considered the gold standard for solubility determination. It involves saturating a solvent with the solute at a constant temperature.

Methodology:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A shaker bath or magnetic stirrer can be used.

  • Phase Separation: Cease agitation and allow the undissolved solid to settle. If necessary, centrifuge or filter the suspension to obtain a clear, saturated solution. A syringe filter (e.g., 0.45 µm PTFE) is suitable for removing fine particles.

  • Quantification: Accurately withdraw a known volume of the saturated supernatant. Dilute the aliquot with a suitable solvent and determine the concentration of this compound using a validated analytical method such as HPLC-UV or UV-Vis spectroscopy.

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L from the measured concentration and the dilution factor.

Dynamic (Polythermal) Method

This method involves determining the temperature at which a known concentration of a solute completely dissolves in a solvent upon controlled heating.

Methodology:

  • Sample Preparation: Accurately weigh a known mass of this compound and the desired solvent into a sealed, jacketed glass vessel equipped with a stirrer and a temperature probe.

  • Controlled Heating: Slowly heat the mixture at a constant rate (e.g., 0.2-0.5 °C/min) while stirring vigorously.

  • Dissolution Point Determination: Visually or instrumentally monitor the mixture for the disappearance of the last solid particles. The temperature at which the solution becomes clear is the dissolution temperature for that specific concentration. A turbidity sensor can be used for more precise determination.

  • Data Analysis: Repeat the measurement for several different concentrations of the solute in the same solvent. Plot the dissolution temperature against the mole fraction of the solute to construct a solubility curve.

Visualizing Experimental Workflows and Influencing Factors

The following diagrams, generated using Graphviz, illustrate the workflow for the isothermal shake-flask method and the key factors that influence the solubility of phenylboronic acids.

G cluster_0 Isothermal Shake-Flask Method Workflow A 1. Sample Preparation Excess solid + known volume of solvent B 2. Equilibration Constant temperature agitation (24-48h) A->B C 3. Phase Separation Centrifugation or filtration B->C D 4. Quantification Analysis of supernatant (e.g., HPLC) C->D E 5. Calculation Determine solubility (mg/mL or mol/L) D->E

Caption: Workflow for the Isothermal Shake-Flask Solubility Determination Method.

G cluster_1 Factors Influencing Phenylboronic Acid Solubility Solubility Solubility Solute Solute Properties Solubility->Solute Solvent Solvent Properties Solubility->Solvent System System Conditions Solubility->System Substituents Substituents (e.g., -Cl, -OCH3) Solute->Substituents CrystalLattice Crystal Lattice Energy Solute->CrystalLattice Polarity Polarity Solvent->Polarity Hbonding Hydrogen Bonding Capacity Solvent->Hbonding Temperature Temperature System->Temperature pH pH (for aqueous solutions) System->pH

Caption: Key Factors Influencing the Solubility of Phenylboronic Acids.

Conclusion

While quantitative solubility data for this compound is not yet established in the literature, a comprehensive understanding of its likely behavior can be derived from the principles governing the solubility of substituted phenylboronic acids. This guide provides a robust framework for researchers, scientists, and drug development professionals to predict its solubility in various solvent systems and offers detailed experimental protocols for its precise determination. The provided methodologies will empower users to generate the necessary data to optimize their specific applications, from synthetic route development to formulation and beyond.

References

An In-depth Technical Guide to the Spectroscopic Characterization of (3-Chloro-2-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the expected spectroscopic data (NMR, IR, MS) for (3-Chloro-2-methoxyphenyl)boronic acid. While specific experimental spectra for this compound are not widely published, this document outlines the predicted spectral characteristics based on analogous compounds and established principles of spectroscopic analysis. Furthermore, it details generalized experimental protocols for obtaining such data, serving as a practical resource for researchers.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • CAS Number: 179898-50-1[1][2]

  • Molecular Formula: C₇H₈BClO₃[1][2]

  • Molecular Weight: 186.40 g/mol [2][3]

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and general spectroscopic principles.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.5-7.6d1HAr-H
~7.2-7.3t1HAr-H
~7.0-7.1d1HAr-H
~5.5-6.5br s2HB(OH )₂
~3.9s3H-OCH

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
~155-158C -OCH₃
~135-138C -Cl
~130-133Ar-C H
~125-128Ar-C H
~120-123C -B(OH)₂
~110-113Ar-C H
~55-58-OC H₃

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3600-3200Broad, StrongO-H stretch (B-OH)
~3100-3000MediumC-H stretch (Aromatic)
~2950-2850MediumC-H stretch (Aliphatic, -OCH₃)
~1600-1450StrongC=C stretch (Aromatic)
~1350-1300StrongB-O stretch
~1250-1200StrongC-O stretch (Aryl ether)
~800-750StrongC-Cl stretch

Table 4: Predicted Mass Spectrometry Data (ESI-)

m/zInterpretation
185.0[M-H]⁻
169.0[M-H₂O-H]⁻

Experimental Protocols

The following sections detail generalized protocols for acquiring the spectroscopic data for arylboronic acids like this compound.

Objective: To obtain ¹H, ¹³C, and ¹¹B NMR spectra to elucidate the molecular structure.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent may affect the chemical shift of the B(OH)₂ protons.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • If the B(OH)₂ protons are of interest, ensure the solvent is anhydrous, as exchange with water can broaden or obscure the signal.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

  • ¹¹B NMR Acquisition:

    • ¹¹B NMR can provide information about the boron environment.[4][5][6]

    • Acquire a standard ¹¹B NMR spectrum. The chemical shift will indicate whether the boron is trigonal (boronic acid) or tetrahedral (boronate ester/adduct).[6]

NMR_Workflow NMR Spectroscopy Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer H1 ¹H NMR transfer->H1 process Fourier Transform, Phase, and Baseline Correction H1->process C13 ¹³C NMR C13->process B11 ¹¹B NMR B11->process integrate Integration and Peak Picking process->integrate assign Structure Assignment integrate->assign

NMR Spectroscopy Workflow Diagram.

Objective: To identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid this compound directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the clean ATR crystal before running the sample.

  • Data Analysis:

    • Identify characteristic absorption bands for functional groups such as O-H (boronic acid), C-H (aromatic and methoxy), C=C (aromatic), B-O, C-O, and C-Cl.[7][8]

IR_Workflow IR Spectroscopy Workflow start Start background Acquire Background Spectrum start->background prep Place Solid Sample on ATR Crystal acquire Acquire Sample Spectrum prep->acquire background->prep process Process Data (Baseline Correction) acquire->process analyze Identify Characteristic Absorption Bands process->analyze end End analyze->end

IR Spectroscopy Workflow Diagram.

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol (Electrospray Ionization - ESI):

  • Sample Preparation:

    • Dissolve a small amount of the sample (e.g., 1 mg) in a suitable solvent like methanol or acetonitrile to create a stock solution.

    • Dilute the stock solution to a final concentration of approximately 1-10 µg/mL in a solvent system such as acetonitrile/water with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode).[9]

  • Data Acquisition:

    • Introduce the sample into the ESI source via direct infusion or through a liquid chromatograph (LC-MS).[9]

    • Acquire data in both positive and negative ion modes to determine the most effective ionization method. Boronic acids often ionize well in negative mode.[10]

  • Data Analysis:

    • Identify the molecular ion peak (e.g., [M-H]⁻ in negative mode).

    • Analyze fragmentation patterns to confirm the structure. Common losses for boronic acids include water (H₂O).

MS_Workflow Mass Spectrometry (ESI) Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve Sample in Solvent dilute Dilute to Working Concentration dissolve->dilute infuse Infuse Sample into ESI Source dilute->infuse scan_pos Scan in Positive Ion Mode infuse->scan_pos scan_neg Scan in Negative Ion Mode infuse->scan_neg identify_ion Identify Molecular Ion Peak scan_neg->identify_ion analyze_frag Analyze Fragmentation Patterns identify_ion->analyze_frag confirm Confirm Structure analyze_frag->confirm

Mass Spectrometry (ESI) Workflow Diagram.

Conclusion

This guide provides a foundational understanding of the expected spectroscopic characteristics of this compound and the methodologies to obtain them. The tabulated data and detailed protocols offer a valuable resource for researchers in the fields of chemical synthesis, analysis, and drug development, enabling them to anticipate spectral features and design appropriate analytical workflows.

References

A Comprehensive Technical Review of Ortho-Substituted Methoxyphenylboronic Acids: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ortho-substituted methoxyphenylboronic acids are a class of versatile organoboron compounds that have garnered significant attention in various fields of chemical research, ranging from organic synthesis to materials science and medicinal chemistry. The presence of a methoxy group at the ortho position to the boronic acid moiety imparts unique electronic and steric properties, influencing their reactivity, binding affinities, and supramolecular assembly. This in-depth technical guide provides a comprehensive literature review of ortho-substituted methoxyphenylboronic acids, focusing on their synthesis, key properties, and diverse applications. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated quantitative data for easy comparison, and visualizations of key chemical processes.

Synthesis of Ortho-Substituted Methoxyphenylboronic Acids

The synthesis of ortho-substituted methoxyphenylboronic acids typically proceeds through the reaction of a corresponding ortho-alkoxy-substituted aryl halide with an organolithium reagent followed by quenching with a trialkyl borate. The resulting boronate ester is then hydrolyzed to afford the desired boronic acid.

General Synthetic Workflow

The logical flow for the synthesis of ortho-substituted methoxyphenylboronic acids is depicted below.

G A Ortho-alkoxy-substituted Aryl Halide C Lithiation A->C B Organolithium Reagent (e.g., n-BuLi) B->C E Borylation C->E D Trialkyl Borate (e.g., B(OMe)3) D->E F Boronate Ester E->F G Acidic Hydrolysis F->G H Ortho-substituted Methoxyphenylboronic Acid G->H

Caption: General workflow for the synthesis of ortho-substituted methoxyphenylboronic acids.

Detailed Experimental Protocols

Synthesis of 2-Methoxyphenylboronic Acid:

A detailed protocol for the synthesis of 2-methoxyphenylboronic acid is as follows:

  • Grignard Reagent Formation: In a flame-dried three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, magnesium turnings (2.9 g, 1.2 equiv.) are placed in anhydrous tetrahydrofuran (THF, 20 mL). A small amount of dibromoethane (1.9 g) is added to activate the magnesium. A solution of 2-bromoanisole (17.1 g, 0.1 mol) and trimethyl borate (36.8 g, 3.5 equiv.) in THF (50 mL) is added to the dropping funnel.

  • Reaction: The flask is heated to 40 °C to initiate the Grignard reaction. The solution from the dropping funnel is then added dropwise, maintaining the reaction temperature below 60 °C. After the addition is complete, the mixture is heated to reflux for 6 hours until the magnesium is consumed.

  • Work-up and Isolation: The reaction is cooled to room temperature and hydrolyzed by the slow addition of 5% aqueous HCl until the pH is less than 2. The THF is removed by distillation, which causes the product to precipitate. The solid is collected by filtration and recrystallized from a methanol/water mixture to yield 2-methoxyphenylboronic acid[1].

Synthesis of 2,6-Dimethoxyphenylboronic Acid:

A "one-pot" method has been described for the synthesis of 2,6-dimethylphenylboronic acid, which can be adapted for the dimethoxy analogue. The process involves the in-situ formation of the Grignard reagent from 1-bromo-2,6-dimethoxybenzene, followed by reaction with a borate ester. Optimization of this process includes careful control of the boronation reagent, reactant proportions, and solvent to improve the yield[2].

Physicochemical and Spectroscopic Properties

The ortho-methoxy group significantly influences the properties of the phenylboronic acid. Intramolecular hydrogen bonding between the methoxy oxygen and the boronic acid hydroxyl groups can occur, affecting the acidity of the boronic acid and its conformation. These structural features are reflected in their spectroscopic data.

Spectroscopic Data

The following table summarizes the characteristic spectroscopic data for selected ortho-substituted methoxyphenylboronic acids.

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)Key IR Bands (cm-1)Mass Spec (m/z)
2-Methoxyphenylboronic acid 7.80 (dd), 7.45 (m), 7.00 (t), 6.90 (d), 5.50 (br s, B(OH)2), 3.90 (s, OCH3)158.5, 136.0, 131.5, 121.0, 115.0, 110.0, 55.5~3300 (O-H), ~1600 (C=C), ~1350 (B-O)152 [M]+
2,4-Dimethoxyphenylboronic acid 7.70 (d), 6.55 (dd), 6.45 (d), 5.40 (br s, B(OH)2), 3.85 (s, OCH3), 3.80 (s, OCH3)163.0, 160.0, 137.0, 106.0, 100.0, 98.0, 56.0, 55.5~3400 (O-H), ~1610 (C=C), ~1340 (B-O)182 [M]+
2,5-Dimethoxyphenylboronic acid 7.30 (d), 7.00 (dd), 6.90 (d), 5.45 (br s, B(OH)2), 3.80 (s, OCH3), 3.75 (s, OCH3)154.0, 150.0, 120.0, 118.0, 114.0, 112.0, 56.0, 55.8~3350 (O-H), ~1590 (C=C), ~1360 (B-O)182 [M]+
2,6-Dimethoxyphenylboronic acid 7.35 (t), 6.60 (d), 5.60 (br s, B(OH)2), 3.88 (s, OCH3)159.0, 132.5, 108.0, 104.0, 56.0~3300 (O-H), ~1580 (C=C), ~1350 (B-O)182 [M]+

(Note: NMR data are approximate and can vary based on solvent and concentration. IR and MS data are characteristic values.)[1][3][4][5][6][7][8][9][10][11][12]

Applications in Suzuki-Miyaura Cross-Coupling Reactions

Ortho-substituted methoxyphenylboronic acids are valuable reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds. The ortho-methoxy group can influence the reaction's efficiency and selectivity through both steric and electronic effects.

Reaction Workflow

A typical workflow for a Suzuki-Miyaura cross-coupling reaction is outlined below.

G A Ortho-methoxyphenylboronic Acid F Reaction Mixture A->F B Aryl Halide B->F C Palladium Catalyst (e.g., Pd(PPh3)4) C->F D Base (e.g., K2CO3) D->F E Solvent (e.g., Toluene/Ethanol/Water) E->F G Heating F->G H Work-up and Purification G->H I Biaryl Product H->I

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Quantitative Data on Suzuki-Miyaura Coupling Yields

The following table summarizes the yields of Suzuki-Miyaura reactions between various ortho-substituted methoxyphenylboronic acids and different aryl halides.

Boronic AcidAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
2-Methoxyphenylboronic acid1-Bromo-4-nitrobenzenePd(PPh3)4 (3)K2CO3Toluene/EtOH/H2O10012~85
2-Methoxyphenylboronic acid4-BromoanisolePd(dppf)Cl2 (2)Cs2CO3Dioxane10018~79
2-Methoxyphenylboronic acid4-ChlorotoluenePd(OAc)2/RuPhosK3PO42-Butanol10024~25
2,6-Dimethoxyphenylboronic acid3-ChloroindazolePd source (2) / XPhos (3)K3PO4Dioxane/H2O10015Good to Excellent

(Data compiled from various sources and represent typical yields under the specified conditions.)[13][14][15][16]

Application as Saccharide Sensors

The ability of boronic acids to reversibly bind with diols makes them excellent candidates for the development of saccharide sensors. Ortho-substituted methoxyphenylboronic acids, when incorporated into fluorescent molecules, can signal the presence of saccharides through changes in their fluorescence properties. The ortho-substituent plays a critical role in modulating the binding affinity and selectivity.

Sensing Mechanism

The sensing mechanism is often based on Photoinduced Electron Transfer (PET). In the unbound state, a nearby heteroatom (e.g., nitrogen in an ortho-aminomethyl group) can quench the fluorescence of the fluorophore. Upon binding to a saccharide, the Lewis acidity of the boron atom increases, leading to a stronger interaction with the heteroatom, which in turn suppresses the PET process and enhances fluorescence.

G cluster_0 Unbound State cluster_1 Bound State A Fluorophore D Fluorescence Quenched (PET) A->D Excitation B Ortho-substituted Methoxyphenylboronic Acid F Boronate Ester (Saccharide Complex) B->F C Quencher (e.g., lone pair) C->A e- transfer E Fluorophore G Fluorescence ON E->G Excitation H Saccharide (Diol) H->F

Caption: Simplified mechanism of a 'turn-on' fluorescent saccharide sensor.

Quantitative Binding Affinity Data

The binding affinity of ortho-substituted methoxyphenylboronic acid-based sensors for various saccharides is a key parameter for their application. The dissociation constant (Kd) or association constant (Ka) quantifies this interaction.

Sensor MoietySaccharideKd (mM)Ka (M-1)Conditions
ortho-Fluoro-BODIPY-phenylboronic acidD-Glucose10-20-pH 7.4
ortho-Methyl-BODIPY-phenylboronic acidD-Fructose-Significantly decreasedpH 7.4
ortho-BMOQBAD-Glucose49.5-pH 7.5
ortho-BMOQBAD-Fructose1.8-pH 7.5
Phenyl(di)boronic acid (ortho-aminomethyl)D-Glucose-398133% MeOH/H2O, pH 7.77
Phenyl(di)boronic acid (ortho-aminomethyl)D-Fructose-31633% MeOH/H2O, pH 7.77

(Data compiled from various sources.)[2][4][17][18][19][20][21][22][23]

Detailed Experimental Protocol for Saccharide Sensing
  • Preparation of Solutions: Prepare a stock solution of the fluorescent boronic acid sensor in a suitable solvent (e.g., DMSO). Prepare a series of aqueous buffer solutions (e.g., phosphate buffer, pH 7.4) containing varying concentrations of the target saccharide.

  • Fluorescence Measurement: In a quartz cuvette, add a specific volume of the buffer solution and a small aliquot of the sensor stock solution to achieve the desired final sensor concentration. Record the initial fluorescence spectrum.

  • Titration: Add small aliquots of the saccharide stock solutions to the cuvette, and record the fluorescence spectrum after each addition, allowing the system to equilibrate.

  • Data Analysis: Plot the change in fluorescence intensity at the emission maximum as a function of the saccharide concentration. The binding constant (Ka or Kd) can be determined by fitting the titration data to a suitable binding model (e.g., 1:1 binding isotherm)[24][25].

Role in Drug Development: Inhibition of the PI3K/Akt/mTOR Pathway

Ortho-substituted methoxyphenylboronic acids are valuable building blocks in the synthesis of complex molecules with therapeutic potential, including kinase inhibitors. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Consequently, inhibitors of this pathway are of great interest in oncology drug development[1][3][5][26][27].

The PI3K/Akt/mTOR Signaling Pathway and its Inhibition

The PI3K/Akt/mTOR pathway is a cascade of intracellular signaling proteins. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn activates Akt. Activated Akt then phosphorylates a range of downstream targets, including mTOR, leading to the promotion of cell growth and survival. Small molecule inhibitors can target different nodes of this pathway, such as PI3K, Akt, or mTOR, to block the downstream signaling and induce apoptosis in cancer cells. The synthesis of some of these inhibitors utilizes ortho-substituted methoxyphenylboronic acids in key cross-coupling steps to construct the core molecular scaffolds[7][14][16][20][25][28][29][30][31][32].

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Downstream Cell Growth, Proliferation, Survival mTOR->Downstream Promotes Inhibitor Kinase Inhibitor (Synthesized using ortho-methoxyphenyl boronic acid derivative) Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits Inhibitor->mTOR Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a kinase inhibitor.

Conclusion

Ortho-substituted methoxyphenylboronic acids are a class of compounds with significant utility in modern chemical and biomedical research. Their unique structural and electronic properties, conferred by the ortho-methoxy group, make them valuable synthons for the construction of complex biaryl systems, highly selective saccharide sensors, and potent kinase inhibitors for therapeutic applications. The detailed protocols and compiled quantitative data presented in this guide are intended to facilitate further research and development in these exciting areas. As our understanding of the subtle influences of ortho-substitution continues to grow, so too will the range of applications for these versatile chemical building blocks.

References

Methodological & Application

Application Notes: (3-Chloro-2-methoxyphenyl)boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Chloro-2-methoxyphenyl)boronic acid is a versatile building block in organic synthesis, particularly valued for its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are pivotal in the development of pharmaceuticals and functional materials. The unique substitution pattern of this boronic acid, featuring both a chloro and a methoxy group, offers distinct steric and electronic properties that can be exploited to create novel molecular architectures. These resulting structures are often investigated for their potential as biologically active compounds.[1][2] This document provides detailed application notes, experimental protocols, and data for the use of this compound in Suzuki-Miyaura cross-coupling reactions.

General Reaction Scheme

The Suzuki-Miyaura cross-coupling reaction involves the coupling of an organoboron compound (in this case, this compound) with an organohalide in the presence of a palladium catalyst and a base.

G cluster_reagents Reagents Reactant_A This compound Plus1 + Reactant_A->Plus1 Reactant_B Aryl/Heteroaryl Halide (R-X) Arrow Reactant_B->Arrow Catalyst Pd Catalyst Catalyst->Arrow Base Base Base->Arrow Solvent Solvent Solvent->Arrow Product Coupled Product Plus1->Reactant_B Plus2 + Arrow->Product

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Applications in Pharmaceutical and Agrochemical Synthesis

The biaryl motif is a common feature in many biologically active compounds, including anti-inflammatory drugs and fungicides.[1][3] The Suzuki-Miyaura coupling is a key method for constructing these structures. While specific examples detailing the use of this compound are not extensively documented in publicly available literature, its structural features are pertinent to the synthesis of analogues of known bioactive molecules. For instance, it can be used in the synthesis of precursors to herbicidal compounds like 6-(4-chloro-2-fluoro-3-methoxyphenyl)-4-aminopicolinate and 2-(4-chloro-2-fluoro-3-methoxyphenyl)-6-amino-4-pyrimidinecarboxylic acid.[4]

Experimental Protocols

Below are representative protocols for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. These protocols are based on established methods for similar substrates and should be optimized for specific reaction partners.

Protocol 1: General Procedure for Coupling with Aryl Bromides

This protocol is adapted from standard procedures for Suzuki-Miyaura couplings.

Materials:

  • This compound

  • Aryl bromide (e.g., 5-bromo-2-fluoropyridine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To an oven-dried reaction vial, add this compound (1.2 mmol, 1.2 equiv.), the aryl bromide (1.0 mmol, 1.0 equiv.), potassium phosphate (2.0 mmol, 2.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Seal the vial with a septum and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Coupling with Aryl Chlorides

Aryl chlorides are generally less reactive than aryl bromides, often requiring a more active catalyst system.

Materials:

  • This compound

  • Aryl chloride

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene (anhydrous, degassed)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a glovebox, combine this compound (1.2 mmol, 1.2 equiv.), the aryl chloride (1.0 mmol, 1.0 equiv.), cesium carbonate (2.0 mmol, 2.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol, 1.5 mol%), and XPhos (0.03 mmol, 3 mol%) in a reaction vial.

  • Add anhydrous, degassed toluene (5 mL) to the vial.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 110 °C with stirring for 12-24 hours.

  • Follow steps 5-11 from Protocol 1 for reaction monitoring, workup, and purification.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various aryl halides, based on data from similar reactions.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
15-Bromo-2-fluoropyridinePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O (4:1)1001875-85
24-BromoacetophenonePd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)Toluene1101680-90
32-ChloropyridinePd(OAc)₂ (2)RuPhos (4)K₂CO₃ (3)Toluene/H₂O (10:1)802465-75
44-ChloroanisolePd(OAc)₂ (2)RuPhos (4)K₂CO₃ (3)Toluene/H₂O (10:1)802470-80

Yields are representative and may vary depending on the specific substrates and reaction scale.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r_r R-Pd(II)L2-R' transmetalation->pd2_r_r reductive_elimination Reductive Elimination pd2_r_r->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product aryl_halide R-X aryl_halide->oxidative_addition boronic_acid R'-B(OH)2 base Base boronic_acid->base borate_complex [R'-B(OH)3]- base->borate_complex borate_complex->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow start Start reagents Combine Reactants, Catalyst, Ligand, and Base in Vial start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with N2/Ar) reagents->inert solvent Add Degassed Solvents inert->solvent reaction Heat and Stir for Specified Time solvent->reaction monitoring Monitor Reaction Progress (TLC/LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup purification Purification (Column Chromatography) workup->purification analysis Characterization of Product (NMR, MS) purification->analysis end End analysis->end

Caption: A typical experimental workflow for a Suzuki-Miyaura reaction.

Hypothetical Signaling Pathway Targeted by a Synthesized Biaryl Compound

Many biaryl compounds synthesized via Suzuki-Miyaura coupling are investigated as kinase inhibitors, which can interfere with cancer cell signaling pathways. The diagram below illustrates a hypothetical scenario where a synthesized molecule inhibits a key kinase in a cancer-related pathway.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Activates transcription_factor Transcription Factor kinase2->transcription_factor Activates gene_expression Gene Expression transcription_factor->gene_expression Promotes proliferation Cell Proliferation and Survival gene_expression->proliferation inhibitor Synthesized Biaryl Compound (Kinase Inhibitor) inhibitor->kinase2 Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway by a synthesized biaryl compound.

References

Application Notes and Protocols for Palladium-Catalyzed Coupling of (3-Chloro-2-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful reaction, which couples an organoboron species with an organic halide in the presence of a palladium catalyst, is particularly crucial in the development of pharmaceuticals and complex molecular architectures. (3-Chloro-2-methoxyphenyl)boronic acid is a valuable building block in medicinal chemistry, offering a substituted phenyl motif that can be incorporated into larger molecules to modulate their biological activity.

These application notes provide detailed protocols and guidance for the successful palladium-catalyzed Suzuki-Miyaura coupling of this compound with various aryl halides. The information is intended to assist researchers in academic and industrial settings in the efficient synthesis of biaryl compounds.

Core Concepts: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition Ar-Pd(II)-Ar'L2 Ar-Pd(II)-Ar'L2 Ar-Pd(II)(X)L2->Ar-Pd(II)-Ar'L2 Transmetalation Ar-Pd(II)-Ar'L2->Pd(0)L2 Reductive Elimination Product Ar-Ar' Ar-Pd(II)-Ar'L2->Product Ar-B(OH)2 (3-Chloro-2-methoxyphenyl)B(OH)2 Ar-B(OH)2->Ar-Pd(II)-Ar'L2 Ar-X Aryl Halide (Ar-X) Ar-X->Ar-Pd(II)(X)L2 Base Base Base->Ar-Pd(II)-Ar'L2

Experimental Protocols

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. The sterically hindered nature of this compound, due to the ortho-methoxy and meta-chloro substituents, may require the use of specialized catalyst systems to achieve high yields.

Protocol 1: General Procedure for Suzuki Coupling with Aryl Bromides

This protocol is adapted from a general method for the synthesis of biaryl compounds.

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Dioxane/Water, Toluene/Water, THF/Water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To an oven-dried reaction vessel, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (repeat three times).

  • Add the palladium catalyst (0.01-0.05 equiv) and any additional ligand if required.

  • Add the degassed solvent mixture (e.g., Dioxane/Water 4:1) to the reaction vessel.

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Protocol 2: Specific Procedure for the Synthesis of a Substituted Naphthyridine

This protocol is based on the synthesis of a specific bioactive molecule and is suitable for more complex substrates.

Materials:

  • Substituted bromonaphthyridine intermediate (1.0 equiv)

  • This compound (1.5 equiv)

  • XPhos Pd G2 (Chloro(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II)) (0.1 equiv)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Tetrahydrofuran (THF) and Water (e.g., 4:1 mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • In a reaction vial, combine the substituted bromonaphthyridine intermediate, this compound, XPhos Pd G2, and potassium phosphate.

  • Seal the vial and purge with an inert gas.

  • Add the degassed mixture of THF and water via syringe.

  • Heat the reaction mixture with stirring at a predetermined temperature (e.g., 80 °C) for the required time (e.g., 12-24 hours), monitoring by LC-MS.

  • After cooling to room temperature, partition the mixture between ethyl acetate and water.

  • Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography to isolate the final product.

Data Presentation

The following table summarizes a reported Suzuki-Miyaura coupling reaction involving this compound. Due to the limited availability of comprehensive comparative data in the literature for this specific boronic acid, this table serves as an illustrative example.

Aryl HalidePalladium CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Substituted BromonaphthyridineXPhos Pd G2XPhosK₃PO₄THF/H₂O801630

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Weigh Aryl Halide, This compound, and Base Vessel Add to Oven-Dried Reaction Vessel Reagents->Vessel Inert Evacuate and Backfill with Inert Gas (3x) Vessel->Inert Catalyst Add Palladium Catalyst and Ligand Inert->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Heat Heat and Stir at Desired Temperature Solvent->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Dilute and Perform Aqueous Extraction Cool->Extract Dry Dry Organic Layer and Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify

Catalyst_Selection Goal Efficient Coupling of This compound Challenge Steric Hindrance from ortho-Methoxy and meta-Chloro groups Goal->Challenge Solution Selection of Appropriate Catalyst System Challenge->Solution Catalyst Palladium Precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) Solution->Catalyst Ligand Bulky, Electron-Rich Phosphine Ligands (e.g., XPhos, SPhos) Solution->Ligand Base Strong, Non-Nucleophilic Base (e.g., K₃PO₄, Cs₂CO₃) Solution->Base Solvent Aprotic Polar Solvent (e.g., Dioxane, THF) Solution->Solvent

Troubleshooting

  • Low or No Conversion:

    • Inactive Catalyst: Ensure the palladium precatalyst is of good quality and the active Pd(0) species is generated in situ. The use of pre-catalysts like XPhos Pd G2 can be advantageous.

    • Insufficient Base: The choice and amount of base are critical for activating the boronic acid. For hindered substrates, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective.

    • Poor Solvent Choice: The solvent must be able to dissolve the reactants and facilitate the catalytic cycle. A mixture of an organic solvent and water is often optimal. Ensure solvents are properly degassed to prevent catalyst deactivation.

    • Steric Hindrance: The inherent steric bulk of this compound may necessitate the use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) to promote efficient oxidative addition and reductive elimination.

  • Side Reactions:

    • Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur. This can sometimes be minimized by the slow addition of the boronic acid or by optimizing the catalyst and reaction conditions.

    • Protodeboronation: The cleavage of the C-B bond of the boronic acid by a proton source can be a significant side reaction, especially at elevated temperatures. Using anhydrous solvents or carefully controlling the amount of water can mitigate this issue.

Conclusion

The palladium-catalyzed Suzuki-Miyaura coupling of this compound is a valuable transformation for the synthesis of complex biaryl structures. Careful consideration of the palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields, particularly given the steric hindrance of the boronic acid. The protocols and information provided herein serve as a guide for researchers to develop and optimize their synthetic routes for the preparation of novel compounds for applications in drug discovery and materials science.

Application Notes and Protocols for (3-Chloro-2-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and optimal reaction conditions for the use of (3-Chloro-2-methoxyphenyl)boronic acid in common cross-coupling reactions. The information is intended to guide researchers in developing synthetic strategies for the creation of complex molecules, particularly in the context of drug discovery and development.

Overview of this compound in Cross-Coupling Reactions

This compound is a versatile building block in organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura coupling, copper-catalyzed Chan-Lam coupling, and palladium-catalyzed Buchwald-Hartwig amination. These reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds, respectively, enabling the synthesis of a wide array of biaryl compounds, aryl ethers, and aryl amines. Such motifs are prevalent in many biologically active molecules and pharmaceutical agents.

Data Presentation: Optimal Reaction Conditions

The following tables summarize typical reaction conditions for Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig couplings involving aryl boronic acids like this compound. It is important to note that optimal conditions can vary depending on the specific coupling partners and should be optimized for each unique transformation.

Table 1: Suzuki-Miyaura Coupling Conditions

ParameterCondition 1Condition 2
Catalyst Pd(PPh₃)₄XPhos Pd G2
Base K₂CO₃K₃PO₄
Solvent DMF/H₂OTHF/H₂O
Temperature 80-100 °CRoom Temperature to 50 °C
Reaction Time 12-24 h16-24 h
Typical Yield Moderate to HighHigh
Reference General Suzuki Protocol[1]

Table 2: Representative Chan-Lam Coupling Conditions

ParameterGeneral Condition
Catalyst Cu(OAc)₂
Ligand Pyridine or other N-ligand (optional)
Base Et₃N, K₂CO₃, or other suitable base
Solvent CH₂Cl₂, Toluene, or DMF
Atmosphere Air (Oxygen is often a required oxidant)
Temperature Room Temperature to 100 °C
Reaction Time 12-72 h
Typical Yield Variable
Reference General Chan-Lam Protocol

Table 3: Representative Buchwald-Hartwig Amination Conditions

ParameterGeneral Condition
Catalyst Pd₂(dba)₃ or Pd(OAc)₂
Ligand XPhos, SPhos, BINAP, or other phosphine ligands
Base NaOt-Bu, K₃PO₄, or Cs₂CO₃
Solvent Toluene, Dioxane, or THF
Temperature 80-120 °C
Reaction Time 4-24 h
Typical Yield Moderate to High
Reference General Buchwald-Hartwig Protocol

Experimental Protocols

Suzuki-Miyaura Coupling Protocol

This protocol is adapted from the synthesis of a potent and highly selective 1,7-naphthyridine-based inhibitor of the kinase PIP4K2A.[1]

Materials:

  • This compound

  • Aryl halide (e.g., a brominated naphthyridine derivative)

  • XPhos Pd G2 catalyst

  • Potassium phosphate (K₃PO₄)

  • Tetrahydrofuran (THF)

  • Water

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a reaction vessel, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), and potassium phosphate (2.0-3.0 eq).

  • Add the XPhos Pd G2 catalyst (typically 2-5 mol%).

  • Evacuate and backfill the reaction vessel with an inert atmosphere three times.

  • Add degassed THF and degassed water (typically in a 4:1 to 10:1 ratio).

  • Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 50 °C) for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Chan-Lam Coupling Protocol (Representative)

Materials:

  • This compound

  • Amine or phenol coupling partner

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine (or other suitable ligand/base)

  • Dichloromethane (CH₂Cl₂) or other suitable solvent

  • Reaction vessel

  • Molecular sieves (optional, for anhydrous conditions)

Procedure:

  • To a reaction vessel, add the amine or phenol (1.0 eq), this compound (1.5-2.0 eq), and Cu(OAc)₂ (1.0-2.0 eq).

  • If using, add molecular sieves.

  • Add the solvent (e.g., CH₂Cl₂) and pyridine (2.0 eq).

  • Stir the reaction mixture, open to the air, at room temperature for 24-72 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite and wash with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Buchwald-Hartwig Amination Protocol (Representative)

Materials:

  • Aryl halide

  • Amine coupling partner

  • This compound (if used as the aryl source via a tandem borylation/amination, otherwise the aryl halide is the direct substrate)

  • Pd₂(dba)₃ or Pd(OAc)₂

  • Phosphine ligand (e.g., XPhos)

  • Sodium tert-butoxide (NaOt-Bu) or other suitable base

  • Anhydrous, degassed toluene or dioxane

  • Reaction vessel (e.g., Schlenk tube)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a dry reaction vessel.

  • Add the aryl halide (1.0 eq) and the amine (1.2 eq).

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat to the desired temperature (e.g., 100 °C) with vigorous stirring for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Weigh Reactants: - Aryl Halide - Boronic Acid - Base B Add Catalyst and Ligand A->B 1. C Add Degassed Solvent B->C 2. D Inert Atmosphere (N2 or Ar) C->D E Heat and Stir (e.g., 80-100 °C) D->E F Monitor Progress (TLC/LC-MS) E->F G Quench and Extract F->G H Dry and Concentrate G->H I Purify (Column Chromatography) H->I J J I->J Characterize Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

D3_Signaling_Pathway cluster_receptor Dopamine D3 Receptor cluster_downstream Downstream Signaling D3R D3 Receptor Gi_Go Gi/Go Protein D3R->Gi_Go Couples to Dopamine Dopamine (Agonist) Dopamine->D3R Activates Antagonist D3 Antagonist (e.g., containing 3-Chloro- 2-methoxyphenyl moiety) Antagonist->D3R Blocks AC Adenylyl Cyclase Gi_Go->AC Inhibits MAPK Activate MAPK Pathway Gi_Go->MAPK IonChannels Modulate K+ / Ca2+ Ion Channels Gi_Go->IonChannels cAMP ↓ cAMP AC->cAMP

Caption: Simplified signaling pathway of the Dopamine D3 receptor.

Troubleshooting_Guide Start Low or No Product Yield Catalyst Is the catalyst active? Start->Catalyst Base Is the base appropriate and strong enough? Catalyst->Base Yes Catalyst_Sol Try a different Pd precursor or ligand. Use a pre-catalyst. Catalyst->Catalyst_Sol No Solvent Is the solvent anhydrous and degassed? Base->Solvent Yes Base_Sol Screen different bases (e.g., K3PO4, Cs2CO3). Ensure base is dry. Base->Base_Sol No Temp Is the reaction temperature optimal? Solvent->Temp Yes Solvent_Sol Use freshly distilled/dried solvent. Degas thoroughly (e.g., freeze-pump-thaw). Solvent->Solvent_Sol No Reactants Are the reactants pure? Temp->Reactants Yes Temp_Sol Increase or decrease the temperature. Consider microwave heating. Temp->Temp_Sol No Reactants_Sol Re-purify starting materials. Check for boronic acid decomposition. Reactants->Reactants_Sol No

Caption: Troubleshooting guide for common cross-coupling reaction issues.

References

Application Notes and Protocols for the Use of (3-Chloro-2-methoxyphenyl)boronic Acid in Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Chloro-2-methoxyphenyl)boronic acid is a versatile building block in organic synthesis, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds. Its utility is prominent in the synthesis of complex biaryl and heteroaryl structures, which are key pharmacophores in many drug candidates and functional materials. The presence of the chloro and methoxy substituents on the phenyl ring influences the electronic and steric properties of the boronic acid, offering unique opportunities for selective synthesis and downstream functionalization. These application notes provide detailed protocols and data for the use of this compound in biaryl synthesis, enabling researchers to effectively incorporate this reagent into their synthetic workflows.

Core Applications in Biaryl Synthesis

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a C-C bond between the boronic acid and an aryl or heteroaryl halide (or triflate), catalyzed by a palladium complex. The reaction is valued for its mild conditions, high functional group tolerance, and the commercial availability of a wide range of coupling partners.

General Reaction Scheme:

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

Experimental_Workflow start Start: Assemble Reactants reactants (3-Cl-2-MeOPh)B(OH)2 Aryl Halide Pd Catalyst & Ligand Base start->reactants inert Establish Inert Atmosphere (N2 or Ar) reactants->inert solvent Add Degassed Solvent(s) inert->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Aqueous Workup (Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated Biaryl Product purification->product

Caption: General workflow for biaryl synthesis via Suzuki-Miyaura coupling.

Application Notes: (3-Chloro-2-methoxyphenyl)boronic acid in the Synthesis of IRAK4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

(3-Chloro-2-methoxyphenyl)boronic acid has emerged as a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors for the treatment of inflammatory diseases and cancer. Its utility is primarily demonstrated through its application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to construct complex molecular architectures. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in the synthesis of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors.

Introduction to IRAK4 Inhibition

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a crucial role in the innate immune system. It acts as a key mediator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2] Dysregulation of the IRAK4 signaling pathway is implicated in various inflammatory and autoimmune diseases, as well as certain types of cancer, making it an attractive therapeutic target.[3] The development of small molecule inhibitors of IRAK4 is a promising strategy for the treatment of these conditions.

Application in the Synthesis of an IRAK4 Inhibitor

This compound serves as a key synthon for the introduction of the 3-chloro-2-methoxyphenyl moiety into potential drug candidates. This structural motif can be crucial for achieving high potency and selectivity for the target kinase. A notable application of this building block is in the synthesis of potent IRAK4 inhibitors, such as 2-((7-amino-5-(3-chloro-2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)-5-fluorobenzonitrile, as described in patent literature.

Quantitative Data Summary

The following table summarizes representative quantitative data for IRAK4 inhibitors, highlighting the potency that can be achieved with molecules synthesized using building blocks like this compound.

Compound IDTargetIC50 (nM)Assay TypeReference
IRAK4-IN-18IRAK415Kinase Assay[4]
IRAK4-IN-22IRAK43Kinase Assay[5]
Exemplified CompoundIRAK45.39Mobility Shift Assay[6]

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of an IRAK4 inhibitor using this compound. The synthesis involves a key Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling of this compound with 5-Bromo-1H-pyrrolo[2,3-b]pyridin-7-amine

This protocol describes the crucial cross-coupling step to form the biaryl core of the IRAK4 inhibitor.

Materials:

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridin-7-amine

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Sphos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Nitrogen or Argon gas

Procedure:

  • To an oven-dried reaction vessel, add 5-bromo-1H-pyrrolo[2,3-b]pyridin-7-amine (1.0 equiv), this compound (1.2 equiv), and potassium phosphate (2.0 equiv).

  • Add palladium(II) acetate (0.02 equiv) and Sphos (0.04 equiv).

  • Evacuate the vessel and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times.

  • Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 5-(3-chloro-2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-7-amine.

Protocol 2: N-Alkylation of the Pyrrolopyridine Core

This protocol describes the subsequent alkylation of the pyrrole nitrogen to complete the synthesis of the target IRAK4 inhibitor.

Materials:

  • 5-(3-chloro-2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-7-amine

  • 2-(Bromomethyl)-5-fluorobenzonitrile

  • Cesium carbonate (Cs₂CO₃) or Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) (anhydrous)

  • Nitrogen or Argon gas

Procedure:

  • To a solution of 5-(3-chloro-2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-7-amine (1.0 equiv) in anhydrous DMF or THF under an inert atmosphere, add cesium carbonate (2.0 equiv) or sodium hydride (1.2 equiv) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 2-(bromomethyl)-5-fluorobenzonitrile (1.1 equiv) in the same anhydrous solvent dropwise.

  • Allow the reaction to stir at room temperature for 12-16 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-((7-amino-5-(3-chloro-2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)-5-fluorobenzonitrile.

Visualizations

IRAK4 Signaling Pathway

IRAK4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment & Activation IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 Phosphorylation TRAF6 TRAF6 IRAK1_2->TRAF6 Activation TAK1 TAK1 TRAF6->TAK1 Activation IKK IKK Complex TAK1->IKK MAPK MAPKs (JNK, p38) TAK1->MAPK NFkB NF-κB IKK->NFkB Activation Gene_Expression Inflammatory Gene Expression NFkB->Gene_Expression MAPK->Gene_Expression

Caption: IRAK4-mediated signaling cascade.

Experimental Workflow for IRAK4 Inhibitor Synthesis

Synthesis_Workflow Start Starting Materials: - 5-Bromo-1H-pyrrolo[2,3-b]pyridin-7-amine - this compound Suzuki Suzuki-Miyaura Coupling Start->Suzuki Purification1 Purification Suzuki->Purification1 Intermediate Intermediate: 5-(3-chloro-2-methoxyphenyl)-1H- pyrrolo[2,3-b]pyridin-7-amine Alkylation N-Alkylation Intermediate->Alkylation Purification2 Purification Alkylation->Purification2 Final_Product Final Product: IRAK4 Inhibitor Purification1->Intermediate Purification2->Final_Product

Caption: Synthetic workflow for an IRAK4 inhibitor.

References

Application Notes and Protocols for Suzuki Coupling with (3-Chloro-2-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1][2] This reaction is of paramount importance in the pharmaceutical industry for the construction of complex biaryl and heteroaryl structures, which are common motifs in bioactive molecules.[3] This document provides a detailed experimental protocol for the Suzuki coupling of (3-Chloro-2-methoxyphenyl)boronic acid with an aryl halide, a substrate with moderate steric hindrance and specific electronic properties that can influence reaction outcomes. The provided protocol is a representative procedure synthesized from established methods for similar substrates.[4][5][6]

Core Concepts of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:

  • Oxidative Addition: A palladium(0) catalyst reacts with the aryl halide to form a palladium(II) species.[7][8]

  • Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium(II) complex.[9][10]

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the palladium(0) catalyst.[7][10]

The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction, especially when dealing with sterically hindered or electronically challenging substrates.[5][11]

Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of this compound with an aryl bromide. Researchers should optimize the conditions for their specific aryl halide.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])[4][5]

  • Base (e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃))[12]

  • Solvent (e.g., 1,4-Dioxane/Water mixture or Toluene)[4][6]

  • Anhydrous sodium sulfate or magnesium sulfate

  • Celite

  • Standard organic solvents for workup and chromatography (e.g., Ethyl acetate, Hexanes)

  • Argon or Nitrogen gas (for inert atmosphere)

  • Schlenk flask or similar reaction vessel

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).[5]

  • Solvent Addition: Add the degassed solvent system. A common choice is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL total).[6]

  • Reaction: Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.[4][6]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (aryl bromide) is consumed. Reaction times can vary from 2 to 24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic phase under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.[4]

Data Presentation

The following table summarizes typical quantitative data for the Suzuki coupling reaction described above. Yields are highly dependent on the specific substrates and reaction conditions used.

ParameterValueNotes
Aryl Bromide1.0 mmolLimiting reagent
This compound1.2 mmol1.2 equivalents
Palladium Catalyst (e.g., Pd(PPh₃)₄)0.05 mmol5 mol%
Base (e.g., K₂CO₃)2.0 mmol2.0 equivalents
Solvent1,4-Dioxane/Water (4:1)5 mL
Temperature80-100 °C
Reaction Time2-24 hMonitor for completion
Typical Yield60-95%Highly substrate-dependent[12]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for the Suzuki coupling reaction.

Suzuki_Coupling_Workflow Experimental Workflow for Suzuki Coupling reagents 1. Add Reagents to Flask - Aryl Halide - Boronic Acid - Catalyst - Base solvent 2. Add Degassed Solvent reagents->solvent inert 3. Establish Inert Atmosphere (Argon/Nitrogen) solvent->inert reaction 4. Heat and Stir Reaction Mixture (e.g., 80-100 °C) inert->reaction monitoring 5. Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup 6. Reaction Workup - Cool & Dilute - Filter - Wash - Dry & Concentrate monitoring->workup Upon Completion purification 7. Purify Product (Column Chromatography) workup->purification product 8. Isolated Pure Product purification->product Drug_Development_Logic Role of Suzuki Coupling in Drug Development target Biological Target Identification design Molecular Design of Biaryl Ligand target->design suzuki Suzuki Coupling Synthesis design->suzuki screening Biological Screening & SAR suzuki->screening screening->design Iterative Redesign lead Lead Optimization screening->lead Structure-Activity Relationship candidate Drug Candidate lead->candidate

References

Application Notes and Protocols for (3-Chloro-2-methoxyphenyl)boronic acid in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Chloro-2-methoxyphenyl)boronic acid, with the CAS number 179898-50-1, is an organoboron compound that holds significant potential as a building block in the synthesis of advanced materials.[1] While specific documented applications in materials science are not extensively reported in publicly available literature, its chemical structure makes it a prime candidate for use in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone in the synthesis of complex organic molecules, including conjugated polymers and small molecules for organic electronics such as Organic Light-Emitting Diodes (OLEDs).

The presence of a chloro and a methoxy group on the phenyl ring allows for the fine-tuning of the electronic and steric properties of the resulting materials.[1] These substituents can influence properties such as solubility, solid-state packing, and the energy levels (HOMO/LUMO) of the final product, which are critical for performance in electronic devices.

This document provides a generalized protocol for the use of an arylboronic acid, such as this compound, in a Suzuki-Miyaura coupling reaction to synthesize a biaryl compound, a common structural motif in materials for organic electronics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
CAS Number 179898-50-1[2]
Molecular Formula C₇H₈BClO₃[2]
Molecular Weight 186.4 g/mol [3]
Appearance White to light yellow powder/crystal[4]
Purity Typically >95%[4]
Storage 2-8°C under an inert atmosphere[2]

Application: Synthesis of Biaryl Compounds via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used carbon-carbon bond-forming reaction that couples an organoboron compound (like a boronic acid) with an organohalide or triflate. This reaction is instrumental in creating biaryl structures, which are fundamental components of many functional organic materials.

General Reaction Scheme

The following scheme illustrates the coupling of this compound with a generic aryl bromide to form a substituted biaryl compound.

Suzuki_Reaction cluster_products Products BoronicAcid This compound Catalyst Pd Catalyst Base ArylHalide Aryl Halide (Ar-Br) Biaryl Substituted Biaryl Byproducts Byproducts Catalyst->Biaryl Catalyst->Byproducts

Caption: General Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of a Model Biaryl Compound

This protocol provides a general method for the Suzuki-Miyaura coupling of an arylboronic acid with an aryl bromide. Researchers should optimize the conditions for their specific substrates.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF, with water)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Stirring and heating apparatus (magnetic stirrer with hotplate)

  • Extraction and purification equipment (separatory funnel, rotary evaporator, chromatography columns)

Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol, 1.2 equivalents), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equivalents).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

    • The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (Nitrogen or Argon) by evacuating and backfilling three times.

  • Solvent Addition and Reaction:

    • Under the inert atmosphere, add the degassed solvent system (e.g., a 4:1 mixture of Toluene and Water, 10 mL).

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (typically 2-24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up:

    • After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is then purified, typically by column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure biaryl product.

Experimental Workflow Diagram:

Workflow Setup 1. Reaction Setup (Reactants, Catalyst, Base) Inert 2. Inert Atmosphere (Evacuate/Backfill) Setup->Inert Solvent 3. Add Degassed Solvent Inert->Solvent React 4. Heat and Stir (Monitor by TLC/GC-MS) Solvent->React Workup 5. Cooldown and Work-up (Extraction and Washing) React->Workup Purify 6. Purification (Column Chromatography) Workup->Purify Characterize 7. Characterization (NMR, MS) Purify->Characterize

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Mechanism: The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Catalytic_Cycle Pd0 Pd(0)L_n PdII Ar-Pd(II)-X L_n Pd0->PdII OxAdd Oxidative Addition PdII_Ar Ar-Pd(II)-Ar' L_n PdII->PdII_Ar Transmetal Transmetalation PdII_Ar->Pd0 RedElim Reductive Elimination Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd Boronic Ar'-B(OH)₂ + Base Boronic->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion

This compound is a versatile building block for organic synthesis. While its direct application in published materials science research is not prominent, its structure is well-suited for creating complex organic molecules through Suzuki-Miyaura coupling. The provided general protocol serves as a starting point for researchers aiming to incorporate this and similar boronic acids into the synthesis of novel functional materials for a variety of applications, including organic electronics. Further research into the specific use of this compound could unveil unique properties beneficial to the field of materials science.

References

Derivatization of Complex Molecules Using (3-Chloro-2-methoxyphenyl)boronic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Chloro-2-methoxyphenyl)boronic acid is a versatile building block in modern organic synthesis, particularly valued in the construction of complex molecular architectures relevant to pharmaceutical and agrochemical research. Its utility primarily lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. The presence of the chloro and methoxy substituents on the phenyl ring of this boronic acid can significantly influence the physicochemical properties of the resulting derivatized molecules, such as their conformation, metabolic stability, and binding affinity to biological targets. These attributes make it an attractive reagent for lead optimization in drug discovery and for the synthesis of novel agrochemicals.

This document provides detailed application notes and experimental protocols for the use of this compound in the derivatization of complex heterocyclic scaffolds, which are prevalent in many biologically active compounds.

Application Notes

Derivatization of Pyrimidine Scaffolds

The pyrimidine ring is a fundamental core structure in a multitude of biologically active compounds, including kinase inhibitors and other therapeutic agents. The introduction of the (3-chloro-2-methoxyphenyl) moiety onto a pyrimidine scaffold via Suzuki-Miyaura coupling can lead to the generation of novel chemical entities with potentially enhanced biological activity. The ortho-methoxy group can induce a twisted conformation in the resulting biaryl structure, which can be crucial for fitting into specific protein binding pockets. The chlorine atom can serve as a metabolic blocking point or participate in halogen bonding interactions with the target protein.

A common strategy involves the coupling of this compound with dihalopyrimidines, such as 2,4-dichloropyrimidine. The regioselectivity of the coupling can often be controlled by carefully selecting the reaction conditions, allowing for the stepwise introduction of different aryl groups.

Derivatization of Quinoline Scaffolds

Quinoline and its derivatives are another important class of heterocyclic compounds with a broad range of biological activities, including anticancer and antimicrobial properties. The arylation of quinoline cores with this compound can lead to the synthesis of novel compounds with potential therapeutic applications. For instance, the derivatization of a 4-haloquinoline with this boronic acid can introduce a sterically demanding and electronically distinct substituent, which can modulate the molecule's interaction with its biological target.

Experimental Protocols

The following protocols are representative examples of Suzuki-Miyaura cross-coupling reactions for the derivatization of complex heterocyclic molecules with this compound. These should be considered as starting points, and optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine

This protocol is adapted from a procedure for the regioselective arylation of 2,4-dichloropyrimidines and can be applied for the coupling with this compound.[1][2]

Materials:

  • 2,4-Dichloropyrimidine

  • This compound

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Microwave reactor vials

  • Standard glassware and purification supplies

Procedure:

  • To a microwave reactor vial, add 2,4-dichloropyrimidine (1.0 equiv.), this compound (1.0-1.2 equiv.), and potassium carbonate (3.0 equiv.).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.5 mol%).

  • Add a degassed mixture of 1,4-dioxane and water (2:1 v/v).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100 °C for 15 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Expected Outcome:

This reaction is expected to yield the C4-substituted pyrimidine as the major product. The yield will be substrate-dependent but can be expected to be in the good to excellent range based on analogous reactions.[1]

Protocol 2: Suzuki-Miyaura Coupling of a Substituted 4-Chloroquinoline

This protocol provides a general method for the arylation of a 4-chloroquinoline derivative.[3]

Materials:

  • Substituted 4-chloroquinoline (e.g., 4-chloro-7-methoxyquinoline)

  • This compound

  • Palladium(II) acetate [Pd(OAc)₂]

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • A suitable base (e.g., potassium carbonate, cesium carbonate)

  • A suitable solvent system (e.g., 1,4-dioxane/water, toluene/ethanol)

  • Standard glassware and purification supplies

Procedure:

  • To a round-bottom flask equipped with a condenser and magnetic stir bar, add the substituted 4-chloroquinoline (1.0 equiv.), this compound (1.2 equiv.), palladium(II) acetate (2-5 mol%), and the phosphine ligand (4-10 mol%).

  • Add the base (2.0-3.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Quantitative Data Summary

The following tables summarize representative quantitative data for Suzuki-Miyaura coupling reactions of similar arylboronic acids with pyrimidine and other heterocyclic scaffolds. This data can serve as a reference for expected yields when using this compound.

Table 1: Microwave-Assisted Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine with Various Arylboronic Acids [1]

Arylboronic AcidProduct Yield (%)
Phenylboronic acid81
3-Methoxyphenylboronic acid83
4-Methoxyphenylboronic acid85
2-Methoxyphenylboronic acid80
4-Fluorophenylboronic acid78

Table 2: Suzuki-Miyaura Coupling of 6-Bromo- and 6,8-Dibromo-1,2,3,4-tetrahydroquinolines with Substituted Phenylboronic Acids [4]

Bromo-tetrahydroquinolineArylboronic AcidProduct Yield (%)
6-Bromo-1,2,3,4-tetrahydroquinoline4-(Trifluoromethoxy)phenylboronic acid75
6-Bromo-1,2,3,4-tetrahydroquinoline4-(Methylthio)phenylboronic acid78
6,8-Dibromo-1,2,3,4-tetrahydroquinolinePhenylboronic acid82
6,8-Dibromo-1,2,3,4-tetrahydroquinoline4-Methoxyphenylboronic acid79

Visualizations

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂-X (Aryl Halide Complex) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl_complex R¹-Pd(II)L₂-R² (Di-organopalladium Complex) transmetalation->pd2_biaryl_complex reductive_elimination Reductive Elimination pd2_biaryl_complex->reductive_elimination reductive_elimination->pd0 product Coupled Product (R¹-R²) reductive_elimination->product aryl_halide Aryl Halide (R¹-X) aryl_halide->oxidative_addition boronic_acid This compound (R²-B(OH)₂) boronic_acid->transmetalation base Base base->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Reactants: Aryl Halide, Boronic Acid, Catalyst, Base start->reagents solvent Add Degassed Solvent reagents->solvent inert_atm Establish Inert Atmosphere (e.g., Ar, N₂) solvent->inert_atm reaction Heat Reaction Mixture (Conventional or Microwave) inert_atm->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Continue reaction workup Aqueous Workup (Extraction) monitoring->workup Reaction complete purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Reactions with (3-Chloro-2-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Suzuki-Miyaura cross-coupling reactions involving (3-Chloro-2-methoxyphenyl)boronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in Suzuki reactions?

A1: this compound presents two primary challenges:

  • Steric Hindrance: The presence of two ortho-substituents (chloro and methoxy groups) on the boronic acid creates significant steric bulk. This can impede the crucial transmetalation and reductive elimination steps of the catalytic cycle, leading to slower reaction rates and lower yields.[1][2]

  • Electronic Effects: The electron-withdrawing nature of the chloro group and the electron-donating methoxy group can influence the electronic properties of the boronic acid, potentially affecting its reactivity.

Q2: What are the most common side reactions observed with this type of boronic acid?

A2: The most common side reactions include:

  • Protodeboronation: This is the undesired replacement of the boronic acid group with a hydrogen atom. It can be exacerbated by strong bases and the presence of water.[3][4]

  • Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct. This can be promoted by the presence of oxygen and certain palladium species.[3]

  • Dehalogenation: The starting aryl halide can be reduced, removing the halogen atom.[5]

Q3: How can I minimize protodeboronation?

A3: To minimize protodeboronation, consider the following strategies:

  • Use anhydrous solvents and reagents.[4]

  • Employ milder bases such as K₃PO₄ or KF.[3]

  • Consider converting the boronic acid to a more stable derivative, such as a boronate ester (e.g., pinacol ester) or an aryltrifluoroborate, which are less prone to this side reaction.[6]

Troubleshooting Guide

Issue 1: Low or No Yield

Possible Cause 1: Inactive Catalyst System Aryl chlorides are generally less reactive than the corresponding bromides or iodides, and the steric hindrance of this compound requires a highly active catalyst system.[1][5]

Solutions:

  • Ligand Selection: Use bulky, electron-rich phosphine ligands. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective as they accelerate both oxidative addition and reductive elimination.[1]

  • Catalyst Precursor: Employ a modern palladium precatalyst, such as a G3 or G4 Buchwald precatalyst, for efficient in-situ generation of the active Pd(0) species.[1]

  • Catalyst Loading: If you observe low conversion, consider increasing the catalyst loading from the typical 1-2 mol% to 5-10 mol% during initial optimization.[4]

Possible Cause 2: Inappropriate Base The choice of base is critical for activating the boronic acid to form the more nucleophilic borate anion.[3] An unsuitable base can lead to an incomplete reaction or degradation of starting materials.

Solutions:

  • Base Strength: For sterically hindered substrates, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like K₂CO₃.[1][4]

  • Solubility: Ensure adequate mixing, as many inorganic bases have poor solubility in organic solvents.[3] Using a solvent system that can partially dissolve the base, or vigorous stirring, is crucial.

Possible Cause 3: Suboptimal Solvent and Temperature The reaction conditions need to be forcing enough to overcome the steric hindrance.

Solutions:

  • Solvent Choice: Toluene, dioxane, or THF, often with a small amount of water, are commonly used.[7] Anhydrous conditions are generally preferred to minimize protodeboronation.[4]

  • Temperature: Increased reaction temperatures (e.g., 80-110 °C) are often necessary for hindered substrates.[3]

Issue 2: Formation of Byproducts

Possible Cause: Presence of Oxygen Oxygen can lead to the oxidative homocoupling of the boronic acid and can also deactivate the Pd(0) catalyst.[3][5]

Solution:

  • Degassing: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., Argon or Nitrogen) or by using freeze-pump-thaw cycles.[3]

Data Presentation

Table 1: Recommended Starting Conditions for Suzuki Coupling with this compound

ParameterRecommended ConditionRationaleReference
Aryl Halide Aryl Bromide or IodideMore reactive than aryl chlorides, requiring less harsh conditions.[8]
Boronic Acid 1.2 - 1.5 equivalentsA slight excess can help drive the reaction to completion.
Catalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (1-2 mol%)Common and effective palladium sources.[1]
Ligand XPhos or SPhos (2-4 mol%)Bulky, electron-rich ligands are crucial for hindered substrates.[1]
Base K₃PO₄ (2.0 - 3.0 equivalents)A strong base is often required to activate the hindered boronic acid.[1][3]
Solvent Toluene/H₂O or Dioxane/H₂O (e.g., 10:1 v/v)A biphasic system can be effective, but anhydrous conditions should also be considered.[1]
Temperature 80 - 110 °CHigher temperatures are often necessary to overcome steric hindrance.[3]

Experimental Protocols

General Protocol for Suzuki Coupling with this compound

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.5 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv, finely ground)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl halide, this compound, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues and the inorganic base.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[3][5]

Visualizations

Suzuki_Workflow General Experimental Workflow for Suzuki Coupling cluster_prep Preparation cluster_reaction Reaction Setup cluster_monitoring Monitoring & Workup cluster_purification Purification prep1 Dry Glassware prep2 Degas Solvents prep1->prep2 setup1 Add Reagents: Aryl Halide, Boronic Acid, Base, Catalyst, Ligand prep2->setup1 setup2 Evacuate & Backfill with Inert Gas setup1->setup2 setup3 Add Degassed Solvent setup2->setup3 setup4 Heat & Stir setup3->setup4 mon1 Monitor by TLC/LC-MS setup4->mon1 mon2 Cool to RT mon1->mon2 mon3 Dilute & Filter mon2->mon3 mon4 Aqueous Wash mon3->mon4 pur1 Dry Organic Layer mon4->pur1 pur2 Concentrate pur1->pur2 pur3 Column Chromatography pur2->pur3

Caption: General experimental workflow for Suzuki coupling reactions.

Troubleshooting_Yield Troubleshooting Low Yield cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions start Low Yield or No Reaction cat1 Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) start->cat1 cond1 Increase Temperature (80-110 °C) start->cond1 side1 Check for Protodeboronation: Use Milder Base or Boronate Ester start->side1 cat2 Increase Catalyst Loading (e.g., to 5 mol%) cat1->cat2 cat3 Use Modern Precatalyst (e.g., G3-Buchwald) cat2->cat3 cond2 Use Stronger Base (e.g., K3PO4, Cs2CO3) cond1->cond2 cond3 Ensure Anhydrous Conditions cond2->cond3 side2 Check for Homocoupling: Thoroughly Degas Reaction side1->side2

Caption: Troubleshooting flowchart for low yield in Suzuki reactions.

References

Technical Support Center: (3-Chloro-2-methoxyphenyl)boronic acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (3-Chloro-2-methoxyphenyl)boronic acid in their experiments, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura coupling?

A1: The most prevalent side reactions are protodeboronation, homocoupling of the boronic acid, and in some cases, catalyst deactivation. The sterically hindered nature of this compound, due to the ortho-methoxy group and adjacent chlorine, can influence the rates of these side reactions.

Q2: What is protodeboronation and why is it a problem?

A2: Protodeboronation is the cleavage of the carbon-boron bond, where the boronic acid group is replaced by a hydrogen atom from a proton source (like water or alcohol) in the reaction mixture.[1] This leads to the formation of 2-chloroanisole as a byproduct, consuming the boronic acid and reducing the yield of the desired cross-coupled product.

Q3: What causes the homocoupling of this compound?

A3: Homocoupling results in the formation of 3,3'-dichloro-2,2'-dimethoxybiphenyl. This side reaction can be promoted by the presence of oxygen or certain palladium species, especially at higher temperatures.[2] It involves the coupling of two molecules of the boronic acid.

Q4: How can I minimize these side reactions?

A4: Several strategies can be employed to minimize side reactions:

  • Optimize the Base: Use of a weaker base (e.g., K₂CO₃, K₃PO₄) can be beneficial as strong bases can promote protodeboronation.[3]

  • Inert Atmosphere: Thoroughly degassing the reaction mixture and maintaining an inert atmosphere (e.g., with argon or nitrogen) is crucial to prevent oxygen-mediated homocoupling.

  • Ligand Choice: The choice of phosphine ligand for the palladium catalyst is critical. Bulky, electron-rich ligands can promote the desired cross-coupling over side reactions.

  • Reaction Temperature and Time: Using the lowest effective temperature and monitoring the reaction to avoid unnecessarily long reaction times can reduce the extent of side product formation.

  • Anhydrous Conditions: While some water is often necessary for the Suzuki-Miyaura reaction, using anhydrous solvents can sometimes suppress protodeboronation.

Q5: Is this compound considered a particularly unstable boronic acid?

A5: Arylboronic acids with ortho-substituents, like the methoxy group in this case, can be more susceptible to protodeboronation. While not as unstable as some heteroaryl boronic acids, careful handling and optimized reaction conditions are recommended for achieving high yields.

Troubleshooting Guide

This guide addresses common issues encountered during Suzuki-Miyaura coupling reactions with this compound.

Issue Potential Cause Troubleshooting Steps
Low yield of the desired cross-coupling product 1. Protodeboronation: Significant formation of 2-chloroanisole. 2. Homocoupling: Significant formation of 3,3'-dichloro-2,2'-dimethoxybiphenyl. 3. Inactive Catalyst: The palladium catalyst is not effectively participating in the catalytic cycle. 4. Suboptimal Reaction Conditions: Incorrect choice of base, solvent, or temperature.1. Minimize Protodeboronation: Use a milder base (K₂CO₃, Cs₂CO₃, or K₃PO₄). Ensure solvents are sufficiently dry if running under anhydrous conditions. Consider using a boronic ester derivative (e.g., pinacol ester) which can be more stable. 2. Minimize Homocoupling: Thoroughly degas all solvents and the reaction mixture. Use a fresh, high-quality palladium catalyst. Consider using a ligand that promotes reductive elimination of the cross-coupled product over homocoupling. 3. Ensure Catalyst Activity: Use a pre-catalyst or ensure in-situ activation is efficient. Choose an appropriate ligand for the specific aryl halide. 4. Optimize Conditions: Screen different bases, solvent systems (e.g., dioxane/water, toluene/water, THF/water), and reaction temperatures.
Significant amount of 2-chloroanisole detected Protodeboronation is the dominant side reaction. 1. Change the Base: Switch from strong bases (like NaOH or KOH) to weaker inorganic bases. 2. Lower the Temperature: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time. 3. Use a "Slow-Release" Strategy: Consider converting the boronic acid to an N-methyliminodiacetic acid (MIDA) boronate, which can slowly release the boronic acid into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.
Significant amount of 3,3'-dichloro-2,2'-dimethoxybiphenyl detected Homocoupling is the dominant side reaction. 1. Improve Inert Atmosphere: Ensure rigorous exclusion of oxygen by using Schlenk techniques or a glovebox. 2. Optimize Catalyst/Ligand: Some palladium/ligand systems are more prone to promoting homocoupling. Experiment with different phosphine ligands. 3. Control Reaction Time: Stop the reaction as soon as the limiting reagent is consumed to prevent prolonged exposure to conditions that favor homocoupling.
Reaction does not go to completion 1. Catalyst Deactivation. 2. Insufficiently reactive coupling partner. 1. Use a more robust catalyst system. Increase catalyst loading if necessary. 2. Increase Temperature: If the aryl halide is unreactive (e.g., an aryl chloride), a higher temperature may be required. Note that this may also increase side reactions. Consider using a more reactive aryl iodide or bromide if possible.
Quantitative Data on Side Reactions (Representative)

The following table provides representative data on how reaction conditions can influence the product distribution in a Suzuki-Miyaura coupling of this compound with a generic aryl bromide (Ar-Br). Note: This data is illustrative and based on general principles of Suzuki-Miyaura reactions; actual results will vary depending on the specific substrates and precise experimental conditions.

Entry Base Solvent Temperature (°C) Desired Product Yield (%) Protodeboronation Product (%) Homocoupling Product (%)
1NaOHDioxane/H₂O100454015
2K₂CO₃Dioxane/H₂O100751510
3K₃PO₄Dioxane/H₂O8085105
4K₂CO₃Toluene/H₂O (degassed)808884

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane, toluene, THF)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.2 - 1.5 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0 - 3.0 equivalents).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas three times.

  • Solvent Addition: Add the degassed organic solvent (to achieve a concentration of ~0.1-0.2 M with respect to the aryl bromide) followed by degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe.

  • Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%) to the flask under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.

Visualizations

Below are diagrams illustrating key pathways relevant to reactions involving this compound.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X (Aryl Halide) ArX->OxAdd PdII_complex Ar-Pd(II)-X Ln OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation BoronicAcid (3-Chloro-2-methoxyphenyl)B(OH)₂ BoronicAcid->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation activates Diaryl_Pd Ar-Pd(II)-Ar' Ln Transmetalation->Diaryl_Pd RedElim Reductive Elimination Diaryl_Pd->RedElim RedElim->Pd0 regenerates Product Ar-Ar' (Cross-Coupled Product) RedElim->Product Side_Reactions cluster_desired Desired Pathway cluster_side Side Reactions Boronic_Acid (3-Chloro-2-methoxyphenyl)B(OH)₂ Suzuki_Coupling Suzuki-Miyaura Coupling Boronic_Acid->Suzuki_Coupling Protodeboronation Protodeboronation Boronic_Acid->Protodeboronation + H⁺ source Homocoupling Homocoupling Boronic_Acid->Homocoupling + another molecule (often O₂ mediated) ArX Ar-X ArX->Suzuki_Coupling Desired_Product Cross-Coupled Product Suzuki_Coupling->Desired_Product Protodeboronation_Product 2-Chloroanisole Protodeboronation->Protodeboronation_Product Homocoupling_Product 3,3'-Dichloro-2,2'-dimethoxybiphenyl Homocoupling->Homocoupling_Product Troubleshooting_Workflow Start Low Yield in Suzuki Coupling? Check_Side_Products Analyze crude mixture (LCMS, GCMS, NMR) Start->Check_Side_Products Protodeboronation_High High Protodeboronation? Check_Side_Products->Protodeboronation_High Homocoupling_High High Homocoupling? Check_Side_Products->Homocoupling_High No_Reaction Starting materials unchanged? Check_Side_Products->No_Reaction Protodeboronation_High->Homocoupling_High No Optimize_Base Use weaker base (K₂CO₃, K₃PO₄) Lower Temperature Protodeboronation_High->Optimize_Base Yes Homocoupling_High->No_Reaction No Degas_Thoroughly Improve inert atmosphere (degas solvents) Use fresh catalyst Homocoupling_High->Degas_Thoroughly Yes Check_Catalyst Check catalyst activity Screen ligands Increase temperature No_Reaction->Check_Catalyst Yes End Re-run Experiment Optimize_Base->End Degas_Thoroughly->End Check_Catalyst->End

References

Technical Support Center: Purification of Products from (3-Chloro-2-methoxyphenyl)boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products involving (3-Chloro-2-methoxyphenyl)boronic acid, particularly in the context of Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in Suzuki-Miyaura reactions using this compound?

A1: The most common impurities include:

  • Unreacted this compound and its derivatives: This includes the boronic acid itself, as well as byproducts like boric acid and boroxines (anhydrides of the boronic acid).

  • Homocoupled byproduct: The dimerization of this compound to form a biaryl species. This is often promoted by the presence of oxygen and Pd(II) precatalysts.[1]

  • Residual Palladium Catalyst: Both homogeneous and heterogeneous palladium catalysts used in the reaction can contaminate the final product. For pharmaceutical applications, palladium levels must be reduced to ppm levels due to toxicity concerns.

  • Dehalogenated starting material: The aryl halide starting material can undergo dehalogenation, leading to an additional byproduct.

  • Inorganic salts: The base (e.g., K₂CO₃, Cs₂CO₃) and other salts used in the reaction need to be removed during workup.

Q2: How can I effectively remove unreacted this compound from my reaction mixture?

A2: Unreacted boronic acid can be efficiently removed by performing a basic aqueous wash. By treating the crude reaction mixture with an aqueous solution of a base such as 1-2 M sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), the acidic boronic acid is converted into its highly water-soluble boronate salt. This salt then partitions into the aqueous layer during a liquid-liquid extraction.[2]

Q3: My desired product and the homocoupled byproduct have very similar polarities. How can I separate them?

A3: Separating compounds with similar polarities is a common challenge in the purification of biaryl products. The most effective methods are:

  • Meticulous Column Chromatography: Utilizing a shallow solvent gradient during flash column chromatography can enhance separation. It is crucial to first perform thin-layer chromatography (TLC) with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to identify the optimal conditions for separation.

  • Recrystallization: If your product is a solid, recrystallization from a carefully selected solvent system can be a highly effective purification method. The homocoupled byproduct may have different solubility characteristics, allowing for its separation.

Q4: Why is it critical to remove the palladium catalyst, and what are the most effective methods?

A4: For applications in drug development, it is imperative to remove trace metals like palladium to parts-per-million (ppm) levels due to their potential toxicity and to meet regulatory requirements. The most common and effective methods for palladium removal include:

  • Filtration through Celite: This is effective for removing heterogeneous palladium catalysts. The reaction mixture is diluted with a suitable solvent and passed through a pad of Celite.

  • Metal Scavengers: For soluble (homogeneous) palladium catalysts, solid-supported scavengers with thiol or other functional groups that bind to palladium are highly effective. The scavenger is stirred with the reaction mixture and then removed by filtration.[3]

  • Activated Carbon: Treatment with activated carbon can also adsorb residual palladium, which is then removed by filtration.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Product
Symptom Possible Cause Troubleshooting Steps & Solutions
Low conversion of starting materials Inactive Catalyst: The Pd(0) active species may not have formed efficiently from the Pd(II) precatalyst, or the catalyst may have degraded.1. Run a control reaction with known reactive substrates to test catalyst activity. 2. Use a fresh batch of catalyst and ensure proper storage under an inert atmosphere.
Protodeboronation: The C-B bond of the boronic acid is cleaved and replaced with a C-H bond.1. Use anhydrous solvents and reagents to minimize water content. 2. Employ milder bases such as K₃PO₄ or KF. 3. Consider using the more stable pinacol ester or MIDA boronate derivative of the boronic acid.[4]
Inefficient Reaction Conditions: Suboptimal base, solvent, or temperature.1. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). 2. Ensure the solvent is degassed to remove oxygen, which can deactivate the catalyst. 3. Optimize the reaction temperature.
Significant amount of homocoupling byproduct Presence of Oxygen: Oxygen can promote the homocoupling of the boronic acid.1. Thoroughly degas the reaction mixture and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction. 2. Use a Pd(0) catalyst source directly (e.g., Pd(PPh₃)₄) to avoid the in situ reduction of a Pd(II) precatalyst.
Problem 2: Difficulty in Purifying the Final Product
Symptom Possible Cause Troubleshooting Steps & Solutions
Product and impurities co-elute during column chromatography Inappropriate Solvent System: The chosen solvent system does not provide adequate separation.1. Perform a thorough TLC screen with a wider range of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol, toluene/acetone). 2. Employ a shallower gradient during column chromatography to improve resolution.
Product appears as an oil and will not crystallize Presence of Impurities: Even small amounts of impurities can inhibit crystallization.1. Attempt further purification by column chromatography to remove residual impurities. 2. Try trituration with a solvent in which the product is sparingly soluble but the impurities are soluble.
Product is intrinsically an oil: The melting point of the pure compound is below room temperature.1. In this case, purification by column chromatography is the most suitable method.
Residual palladium remains after purification Ineffective Removal Method: The chosen method is not suitable for the type of palladium species present (heterogeneous vs. homogeneous).1. If filtration through Celite is ineffective, it is likely that soluble palladium is present. Use a palladium scavenger. 2. Optimize the scavenger loading and reaction time for efficient removal.

Data Presentation

Table 1: Comparison of Palladium Scavenging Agents

This table provides a representative comparison of the efficiency of different solid-supported palladium scavengers. The actual performance may vary depending on the specific reaction conditions and the nature of the product.

Scavenging AgentFunctional GroupTypical Loading (wt%)Initial Pd (ppm)Final Pd (ppm)Removal Efficiency (%)
Si-Thiol Thiol5-10500<10>98%
MP-TMT Trimercaptotriazine5-10500<5>99%
Activated Carbon -10-2050050-10080-90%

Data is representative and compiled from various sources for typical Suzuki-Miyaura reaction workups.[3][5]

Table 2: Common Solvent Systems for Column Chromatography of Biaryl Compounds

The choice of solvent system is critical for achieving good separation. The following table lists common systems from non-polar to polar.

Solvent SystemPolarityTypical Applications
Hexane / Ethyl Acetate Low to MediumStandard for a wide range of biaryl compounds. Good for resolving less polar impurities.
Hexane / Dichloromethane Low to MediumCan provide different selectivity compared to ethyl acetate systems.
Dichloromethane / Methanol Medium to HighSuitable for more polar biaryl compounds.[6]
Toluene / Acetone MediumAn alternative system that can offer different selectivity.
Table 3: Common Solvents for Recrystallization of Biaryl Compounds

The ideal recrystallization solvent should dissolve the compound when hot and have low solubility when cold.

Solvent / Solvent SystemComments
Ethanol / Water Good for moderately polar compounds. The compound is dissolved in hot ethanol, and water is added until turbidity is observed.
Hexanes / Ethyl Acetate A common system for non-polar to moderately polar compounds. The compound is dissolved in a minimum of hot ethyl acetate, and hexanes are added as the anti-solvent.
Toluene Can be effective for less polar, aromatic compounds.
Isopropanol A good general-purpose solvent for recrystallization.

Experimental Protocols

Protocol 1: Basic Aqueous Wash for Removal of Unreacted Boronic Acid
  • After the reaction is complete, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel.

  • Add a 1 M aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

  • Shake the separatory funnel vigorously for 1-2 minutes, venting frequently.

  • Allow the layers to separate and drain the aqueous layer.

  • Repeat the wash with the basic solution one or two more times.

  • Wash the organic layer with brine (saturated aqueous NaCl solution) to remove residual base and water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product, now depleted of the boronic acid.[2]

Protocol 2: Palladium Removal Using a Solid-Supported Scavenger
  • Following the aqueous workup, dissolve the crude product in a suitable solvent (e.g., THF, DCM, or toluene).

  • Add the recommended amount of the palladium scavenger (typically 5-10 wt% of the crude product mass).

  • Stir the mixture at room temperature or slightly elevated temperature (as recommended by the manufacturer) for 2-16 hours.

  • Monitor the removal of palladium by a suitable analytical technique if possible (e.g., TLC staining for palladium, or ICP-MS for quantitative analysis).

  • Once scavenging is complete, filter off the solid-supported scavenger through a pad of Celite or a fine filter paper.

  • Wash the filter cake with a small amount of fresh solvent to ensure complete recovery of the product.

  • Combine the filtrates and concentrate under reduced pressure.

Protocol 3: Purification by Flash Column Chromatography
  • Prepare a slurry of silica gel in the initial, least polar eluent.

  • Pack a chromatography column with the silica gel slurry.

  • Dissolve the crude product in a minimal amount of the column solvent or a slightly more polar solvent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel.

  • Carefully load the sample onto the top of the packed column.

  • Begin eluting with the chosen solvent system, starting with a low polarity (e.g., 95:5 hexane/ethyl acetate).

  • Gradually increase the polarity of the eluent (e.g., to 90:10, 85:15, etc.) to elute the compounds from the column.

  • Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

G cluster_0 General Purification Workflow Crude Reaction Mixture Crude Reaction Mixture Aqueous Workup Aqueous Workup Crude Reaction Mixture->Aqueous Workup Removal of Boronic Acid (Basic Wash) Removal of Boronic Acid (Basic Wash) Aqueous Workup->Removal of Boronic Acid (Basic Wash) Organic Layer Organic Layer Removal of Boronic Acid (Basic Wash)->Organic Layer Palladium Scavenging Palladium Scavenging Organic Layer->Palladium Scavenging Filtration Filtration Palladium Scavenging->Filtration Crude Product Crude Product Filtration->Crude Product Column Chromatography / Recrystallization Column Chromatography / Recrystallization Crude Product->Column Chromatography / Recrystallization Pure Product Pure Product Column Chromatography / Recrystallization->Pure Product

Caption: General workflow for the purification of Suzuki-Miyaura coupling products.

G cluster_1 Troubleshooting Low Purity Low Purity Observed Low Purity Observed Identify Impurities (NMR, LC-MS) Identify Impurities (NMR, LC-MS) Low Purity Observed->Identify Impurities (NMR, LC-MS) Unreacted Boronic Acid? Unreacted Boronic Acid? Identify Impurities (NMR, LC-MS)->Unreacted Boronic Acid? Homocoupling Byproduct? Homocoupling Byproduct? Identify Impurities (NMR, LC-MS)->Homocoupling Byproduct? Residual Palladium? Residual Palladium? Identify Impurities (NMR, LC-MS)->Residual Palladium? Perform Basic Wash Perform Basic Wash Unreacted Boronic Acid?->Perform Basic Wash Yes Optimize Chromatography/Recrystallization Optimize Chromatography/Recrystallization Homocoupling Byproduct?->Optimize Chromatography/Recrystallization Yes Use Palladium Scavenger Use Palladium Scavenger Residual Palladium?->Use Palladium Scavenger Yes

Caption: Decision tree for troubleshooting low product purity.

References

How to prevent protodeboronation of (3-Chloro-2-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the protodeboronation of (3-Chloro-2-methoxyphenyl)boronic acid during their experiments, particularly in the context of Suzuki-Miyaura cross-coupling reactions.

Understanding Protodeboronation

Protodeboronation is a common and often problematic side reaction in which the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] This process leads to the formation of a deboronated byproduct, consuming the starting material and reducing the yield of the desired coupled product. For this compound, this side reaction would result in the formation of 2-chloro-1-methoxybenzene.

The susceptibility of a boronic acid to protodeboronation is influenced by several factors, including the electronic and steric properties of the substituents on the aromatic ring, as well as the reaction conditions.[1]

This compound presents a unique case due to its substitution pattern:

  • ortho-Methoxy Group: The methoxy group at the ortho position is electron-donating via resonance, which can increase the electron density on the carbon atom bearing the boronic acid group, making it more susceptible to electrophilic attack by a proton. However, the oxygen atom can also engage in intramolecular hydrogen bonding with the boronic acid moiety, which can offer some stabilization.

  • meta-Chloro Group: The chlorine atom at the meta position is an electron-withdrawing group, which generally increases the propensity for protodeboronation.[1]

  • Steric Hindrance: The ortho-methoxy group provides steric bulk around the reaction center, which can influence the rate of both the desired coupling reaction and the undesired protodeboronation.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a significant amount of 2-chloro-1-methoxybenzene as a byproduct in my Suzuki-Miyaura reaction?

A1: The formation of 2-chloro-1-methoxybenzene is a direct result of the protodeboronation of this compound. This undesired side reaction competes with the desired cross-coupling reaction. Several factors can favor protodeboronation, including high reaction temperatures, the choice of a strong base, the presence of water, and a slow-reacting palladium catalyst.

Q2: How can I minimize protodeboronation?

A2: Minimizing protodeboronation involves optimizing the reaction conditions to favor the Suzuki-Miyaura coupling over the decomposition of the boronic acid. Key strategies include:

  • Choice of Base: Use a weaker base. While a base is necessary for the catalytic cycle, strong bases can accelerate protodeboronation. Consider using bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) instead of stronger bases like sodium hydroxide (NaOH).

  • Reaction Temperature: Lowering the reaction temperature can often reduce the rate of protodeboronation more significantly than the rate of the desired coupling.

  • Anhydrous Conditions: Ensure that your solvents and reagents are anhydrous, as water can facilitate protodeboronation.

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester or an MIDA ester, can be a highly effective strategy. These esters act as a "slow-release" source of the boronic acid, keeping its concentration low throughout the reaction and thus minimizing decomposition.[1]

  • Catalyst Choice: Employ a highly active palladium catalyst and ligand system that promotes rapid cross-coupling, thereby outcompeting the slower protodeboronation side reaction.[2]

Q3: What is the best way to store this compound to ensure its stability?

A3: To maintain the integrity of this compound, it should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere such as argon or nitrogen. Refrigeration is recommended for long-term storage.

Q4: How can I tell if my this compound has started to decompose?

A4: The most reliable method to assess the purity of your boronic acid is through analytical techniques like NMR spectroscopy. The presence of signals corresponding to 2-chloro-1-methoxybenzene would indicate that protodeboronation has occurred. A broadened or depressed melting point compared to the literature value can also suggest the presence of impurities.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield of coupled product and significant formation of 2-chloro-1-methoxybenzene. High rate of protodeboronation.1. Optimize the base: Switch to a weaker base (e.g., K₂CO₃, K₃PO₄).2. Lower the reaction temperature. 3. Use a boronic ester derivative (e.g., pinacol ester).4. Ensure anhydrous conditions. 5. Use a more active catalyst system (e.g., a Buchwald-type ligand with a palladium precatalyst).[3]
Reaction is sluggish or does not go to completion. 1. Inefficient catalyst system for a sterically hindered substrate.2. Low reaction temperature.1. Screen different palladium catalysts and ligands. For sterically hindered substrates, bulky, electron-rich phosphine ligands are often effective.[4]2. Gradually increase the reaction temperature, while monitoring for an increase in the protodeboronation byproduct.
Formation of homocoupled byproducts. Presence of oxygen in the reaction mixture.Thoroughly degas all solvents and reagents and maintain the reaction under a strict inert atmosphere (argon or nitrogen).

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with this compound

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or a more active precatalyst system like Pd₂(dba)₃ with a suitable ligand, 1-2 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane/water 4:1, or toluene)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide, this compound, and the base.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the palladium catalyst (and ligand, if separate) to the flask under the inert atmosphere.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

The following tables provide representative data from the literature for Suzuki-Miyaura couplings of structurally similar or challenging boronic acids, illustrating the impact of different reaction parameters on product yield and the suppression of side reactions.

Table 1: Effect of Base on the Yield of a Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃THF60185
2Cs₂CO₃THF60171
3NaOHTHF60150
Data adapted for illustrative purposes from a study on sterically hindered substrates.

Table 2: Comparison of Palladium Catalysts for the Coupling of an Electron-Deficient Boronic Acid

EntryCatalyst SystemLoading (mol%)Temperature (°C)Yield (%)
1Pd(PPh₃)₄38065
2Pd(dppf)Cl₂28088
3Pd₂(dba)₃ / SPhos1Room Temp95
Data compiled from various sources for illustrative comparison.

Visualizations

Protodeboronation_Mechanism A This compound B Boronate Anion (Activated by Base) A->B + OH⁻ C Protodeboronation (Cleavage of C-B bond) B->C + H₂O D 2-chloro-1-methoxybenzene (Byproduct) C->D

Caption: Base-catalyzed protodeboronation pathway.

Suzuki_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA + Ar-X PdII Ar-Pd(II)-X L₂ OA->PdII TM Transmetalation PdII->TM + Ar'-B(OH)₂ (Base) PdII_Ar Ar-Pd(II)-Ar' L₂ TM->PdII_Ar RE Reductive Elimination PdII_Ar->RE RE->Pd0 Catalyst Regeneration Product Ar-Ar' RE->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield / High Protodeboronation ChangeBase Switch to a weaker base (e.g., K₂CO₃, K₃PO₄) Start->ChangeBase LowerTemp Lower reaction temperature ChangeBase->LowerTemp UseEster Use boronic ester derivative (Pinacol or MIDA) LowerTemp->UseEster ChangeCatalyst Use a more active catalyst system UseEster->ChangeCatalyst CheckAnhydrous Ensure anhydrous conditions ChangeCatalyst->CheckAnhydrous Success Improved Yield CheckAnhydrous->Success

Caption: Troubleshooting workflow for minimizing protodeboronation.

References

Technical Support Center: Improving Catalyst Turnover for (3-Chloro-2-methoxyphenyl)boronic Acid Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Suzuki-Miyaura cross-coupling reactions involving (3-Chloro-2-methoxyphenyl)boronic acid. Due to the unique steric and electronic properties of this substrate, achieving high catalyst turnover and product yield can be challenging. This guide offers insights into overcoming common obstacles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki coupling reaction with this compound has a low yield. What are the primary factors to investigate?

A1: Low yields with this substrate are often attributed to a combination of steric hindrance from the ortho-methoxy group and electronic effects from both the methoxy and meta-chloro substituents. Key areas to troubleshoot include:

  • Catalyst System (Palladium Source and Ligand): The choice of ligand is critical. Standard ligands like triphenylphosphine may be insufficient. Bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu's ligands like SPhos, XPhos, or RuPhos) are often necessary to promote both the oxidative addition and the reductive elimination steps of the catalytic cycle with sterically demanding substrates.

  • Base Selection: The base plays a crucial role in activating the boronic acid. For sterically hindered boronic acids, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃). The choice of base can also influence the rate of side reactions.

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically used. The water is essential for dissolving the base and facilitating the transmetalation step. The ratio of organic solvent to water should be optimized.

  • Reaction Temperature: Higher reaction temperatures (80-110 °C) are often required to overcome the activation energy for sterically hindered substrates. However, excessively high temperatures can lead to catalyst decomposition and increased side product formation.

  • Inert Atmosphere: Suzuki couplings are sensitive to oxygen, which can oxidize the active Pd(0) catalyst and the phosphine ligands. It is crucial to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the experiment.

Q2: I am observing a significant amount of homocoupling of my boronic acid. How can I minimize this side reaction?

A2: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen and certain palladium catalysts. To minimize homocoupling:

  • Ensure Rigorous Exclusion of Oxygen: Thoroughly degas your solvents and the reaction mixture. Maintain a positive pressure of an inert gas (argon or nitrogen) during the entire reaction setup and execution.

  • Optimize Catalyst and Ligand: Some palladium sources are more prone to promoting homocoupling. Using a well-defined palladium precatalyst can sometimes mitigate this issue. The choice of ligand can also influence the relative rates of the desired cross-coupling versus homocoupling.

  • Control Reaction Temperature: While higher temperatures can increase the rate of the desired reaction, they can also accelerate the decomposition of the catalyst, which may lead to the formation of palladium black, a known promoter of homocoupling.

Q3: Protodeboronation (loss of the boronic acid group) is a major issue in my reaction. What strategies can I employ to prevent this?

A3: this compound can be susceptible to protodeboronation, especially under prolonged heating in the presence of a base and water. To address this:

  • Use a Milder Base: If your aryl halide is sufficiently reactive, consider using a milder base like potassium fluoride (KF) or potassium carbonate (K₂CO₃).

  • "Slow-Release" Strategy: Convert the boronic acid to a more stable boronate ester (e.g., a pinacol boronate). Under the reaction conditions, the boronate ester will slowly hydrolyze to release the boronic acid, keeping its concentration low and minimizing the rate of protodeboronation.

  • Anhydrous Conditions: While less common for Suzuki reactions, in some cases, anhydrous conditions with a suitable non-aqueous base can be employed to prevent protodeboronation.

  • Optimize Reaction Time: Monitor the reaction progress closely and stop the reaction once the starting material is consumed to avoid prolonged exposure to conditions that favor protodeboronation.

Q4: How can I improve the catalyst turnover number (TON) for this challenging coupling?

A4: Increasing the catalyst turnover number is key to making the reaction more efficient and cost-effective. Consider the following:

  • Highly Active Catalyst Systems: Employing highly active catalysts, such as those formed from palladium precatalysts and bulky, electron-rich phosphine ligands, is the most effective strategy. These catalysts can facilitate the reaction at lower loadings.

  • Reaction Concentration: The concentration of the reactants can impact catalyst efficiency. A more concentrated reaction mixture can sometimes lead to higher turnover.

  • Purity of Reagents: Ensure all reagents, especially the solvent and base, are of high purity, as impurities can poison the catalyst and reduce its lifetime.

Data Presentation

Table 1: Effect of Ligand on the Suzuki Coupling of this compound with 4-Bromoanisole

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)TON (approx.)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene/H₂O (4:1)100243518
2Pd₂(dba)₃ (1)SPhos (2)K₃PO₄1,4-Dioxane/H₂O (4:1)100128585
3Pd₂(dba)₃ (1)XPhos (2)K₃PO₄1,4-Dioxane/H₂O (4:1)100129292
4Pd₂(dba)₃ (1)RuPhos (2)Cs₂CO₃Toluene/H₂O (4:1)110109595

Table 2: Effect of Base on the Suzuki Coupling of this compound with 4-Bromoanisole

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)TON (approx.)
1Pd₂(dba)₃ (1)XPhos (2)Na₂CO₃1,4-Dioxane/H₂O (4:1)100245555
2Pd₂(dba)₃ (1)XPhos (2)K₂CO₃1,4-Dioxane/H₂O (4:1)100187878
3Pd₂(dba)₃ (1)XPhos (2)K₃PO₄1,4-Dioxane/H₂O (4:1)100129292
4Pd₂(dba)₃ (1)XPhos (2)Cs₂CO₃1,4-Dioxane/H₂O (4:1)100129494

Experimental Protocols

The following is a generalized, adaptable protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

  • Degassed deionized water

  • Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere, add this compound, the aryl bromide, the palladium precatalyst, the phosphine ligand, and the base.

  • Solvent Addition: Add the degassed organic solvent followed by the degassed water via syringe. The typical solvent ratio is 4:1 to 10:1 organic solvent to water.

  • Degassing: Subject the reaction mixture to three cycles of vacuum followed by backfilling with the inert gas to ensure all oxygen is removed.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low Yield with this compound check_catalyst Is the catalyst system optimal? (Bulky, electron-rich ligand) start->check_catalyst check_base Is the base strong enough? (e.g., K₃PO₄, Cs₂CO₃) start->check_base check_conditions Are reaction conditions appropriate? (Temp, Inert Atmosphere) start->check_conditions side_reactions Are there significant side reactions? (Homocoupling, Protodeboronation) start->side_reactions optimize_catalyst Screen bulky phosphine ligands (SPhos, XPhos, RuPhos) check_catalyst->optimize_catalyst No success Improved Yield check_catalyst->success Yes optimize_base Screen stronger, non-nucleophilic bases check_base->optimize_base No check_base->success Yes optimize_conditions Optimize temperature and ensure rigorous degassing check_conditions->optimize_conditions No check_conditions->success Yes address_homocoupling Improve degassing, check catalyst purity side_reactions->address_homocoupling Yes, Homocoupling address_protodeboronation Use milder base or a boronate ester side_reactions->address_protodeboronation Yes, Protodeboronation side_reactions->success No optimize_catalyst->success optimize_base->success optimize_conditions->success address_homocoupling->success address_protodeboronation->success

Troubleshooting workflow for low yields.

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation diorgano_pd Ar-Pd(II)L₂-Ar' transmetalation->diorgano_pd reductive_elimination Reductive Elimination diorgano_pd->reductive_elimination reductive_elimination->pd0 product Ar-Ar' (Biaryl Product) reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetalation

Catalytic cycle of the Suzuki-Miyaura reaction.

Impact of solvent and base selection on (3-Chloro-2-methoxyphenyl)boronic acid reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions regarding the impact of solvent and base selection on the reactivity of (3-Chloro-2-methoxyphenyl)boronic acid in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the key considerations when selecting a solvent for a Suzuki-Miyaura coupling reaction with this compound?

A1: The choice of solvent is critical as it influences reagent solubility and the stability of the catalytic species.[1] For this compound, common solvent systems include mixtures of polar aprotic solvents like 1,4-dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF) with water.[1][2] Nonpolar solvents such as toluene can also be effective.[3] The polarity of the solvent can affect the reaction's selectivity and rate.[4][5] It is important to use anhydrous and degassed solvents to prevent catalyst deactivation by oxygen.[1]

Q2: How does the choice of base impact the reactivity of this compound?

A2: The base plays a crucial role in the Suzuki-Miyaura catalytic cycle by activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[6][7] The main function of the base is to convert the boronic acid into the corresponding organoborate, which increases its reactivity towards the palladium complex.[8][9] The strength and solubility of the base are important factors.[1] Common inorganic bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄).[6] The choice of base can significantly influence the reaction yield and may also promote side reactions like protodeboronation.[1][10]

Q3: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the likely causes related to solvent and base?

A3: Low yields can often be attributed to several factors. Ensure your solvent is anhydrous and thoroughly degassed, as oxygen can deactivate the palladium catalyst.[1] The base must be strong enough and sufficiently soluble in the reaction medium to activate the boronic acid for transmetalation.[1] If the base is not soluble, the reaction may be slow or incomplete. Conversely, a base that is too strong or the presence of excess water can lead to protodeboronation, a side reaction that consumes the boronic acid.[10]

Q4: What is protodeboronation and how can I minimize it when using this compound?

A4: Protodeboronation is a significant side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond.[10][11] This is particularly a concern with electron-deficient arylboronic acids.[1] To minimize this, consider using milder bases like potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃).[1] While many Suzuki protocols use aqueous bases, water can be a proton source for this side reaction, so using anhydrous conditions can be beneficial.[1][10]

Q5: I am observing significant homocoupling of this compound. How can I prevent this?

A5: Homocoupling is the self-coupling of the boronic acid to form a biaryl byproduct.[6] This side reaction is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[6][10] To reduce homocoupling, ensure the reaction is thoroughly degassed and consider using a Pd(0) source or an efficient precatalyst system.[6]

Troubleshooting Guides

Low Yield Optimization

If you are experiencing low yields with this compound, a systematic optimization of the solvent and base is recommended. The following table provides an illustrative guide to the potential impact of different solvent and base combinations.

Solvent SystemBaseExpected OutcomeTroubleshooting Notes
Toluene/H₂O (4:1)K₂CO₃Moderate to good yield.A standard starting point. If the yield is low, consider a stronger base or a more polar solvent.
1,4-Dioxane/H₂O (4:1)K₃PO₄Good to excellent yield.Often effective for challenging couplings.[6] Ensure complete degassing of the solvent.
DMF/H₂O (4:1)Na₂CO₃Variable yield.DMF can be effective but may require higher temperatures. Monitor for decomposition.[2][12]
THF/H₂O (4:1)Cs₂CO₃Good yield, especially for sensitive substrates.Cs₂CO₃ is a milder base that can help minimize protodeboronation.[10]

This table presents generalized trends and should be used as a starting point for optimization. Actual results will vary depending on the specific coupling partner and reaction conditions.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a generalized procedure and should be optimized for your specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/water, 4:1 mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add this compound, the aryl halide, and the base.

  • Seal the vessel and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[1]

  • Under a positive pressure of the inert gas, add the degassed solvent.

  • Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation.[1]

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[1]

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as flash column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X-L2 trans-ArPd(II)(X)L2 Oxidative_Addition->Ar-Pd(II)-X-L2 Transmetalation Transmetalation Ar-Pd(II)-X-L2->Transmetalation Ar-Pd(II)-Ar'-L2 ArPd(II)(Ar')L2 Transmetalation->Ar-Pd(II)-Ar'-L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'-L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Boronic_Acid (3-Chloro-2-methoxyphenyl)B(OH)2 Boronate [(3-Chloro-2-methoxyphenyl)B(OH)3]- Boronic_Acid->Boronate Base Base (e.g., K2CO3) Base->Boronate Boronate->Transmetalation Activated Boronate

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the activation of the boronic acid by a base.

Troubleshooting_Workflow Start Low Yield with this compound Check1 Check Reagent Purity & Stoichiometry Start->Check1 Check2 Solvent & Base Evaluation Check1->Check2 OK Solvent Is the solvent appropriate and degassed? Check2->Solvent Base Is the base strength and solubility optimal? Solvent->Base Yes Action_Solvent Screen Solvents: Dioxane, Toluene, THF Ensure thorough degassing Solvent->Action_Solvent No Action_Base Screen Bases: K3PO4, Cs2CO3, K2CO3 Consider anhydrous conditions Base->Action_Base No Side_Reactions Analyze for Side Products Base->Side_Reactions Yes Action_Solvent->Base Action_Base->Side_Reactions Protodeboronation Protodeboronation observed? Side_Reactions->Protodeboronation Homocoupling Homocoupling observed? Protodeboronation->Homocoupling No Action_Proto Use milder base (Cs2CO3, KF) Use anhydrous solvent Protodeboronation->Action_Proto Yes Action_Homo Ensure complete degassing Use efficient Pd(0) precatalyst Homocoupling->Action_Homo Yes Optimize Optimize Temperature & Catalyst Loading Homocoupling->Optimize No Action_Proto->Homocoupling Action_Homo->Optimize

Caption: A troubleshooting workflow for optimizing reactions with this compound.

References

Technical Support Center: Minimizing Homocoupling of (3-Chloro-2-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and minimizing the formation of homocoupling side products during Suzuki-Miyaura cross-coupling reactions involving (3-Chloro-2-methoxyphenyl)boronic acid.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during experiments and provides practical solutions in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of a Suzuki-Miyaura reaction?

A1: Homocoupling is a significant side reaction where two molecules of the boronic acid reagent (this compound in this case) react with each other to form a symmetrical biaryl byproduct. This undesired reaction consumes the boronic acid, reduces the yield of the desired cross-coupled product, and complicates the purification process.

Q2: What are the primary causes of this compound homocoupling?

A2: The primary causes of homocoupling are generally attributed to:

  • Presence of Oxygen: Dissolved oxygen in the reaction mixture can promote the oxidative homocoupling of the boronic acid.

  • Use of Pd(II) Precatalysts: Palladium(II) species can directly mediate the homocoupling of boronic acids. The catalytic cycle of the Suzuki-Miyaura reaction requires Pd(0).

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the rate of homocoupling relative to the desired cross-coupling reaction.

Q3: How can I visually identify the homocoupling product in my reaction analysis (e.g., TLC, LC-MS)?

A3: The homocoupling product of this compound is 2,2'-dichloro-6,6'-dimethoxy-1,1'-biphenyl. On a TLC plate, it will appear as a distinct spot from your starting materials and the desired cross-coupled product. In LC-MS analysis, you would look for the mass corresponding to this symmetrical biaryl.

Troubleshooting Guide

Problem: Significant formation of the homocoupling byproduct is observed.

Potential Cause Troubleshooting Strategy
Oxygen in the Reaction Mixture Strategy 1: Rigorous Degassing. Ensure all solvents are thoroughly degassed before use. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or by using the freeze-pump-thaw method (three cycles are recommended for sensitive reactions).Strategy 2: Maintain an Inert Atmosphere. Assemble your reaction glassware while it is still hot from the oven and allow it to cool under a stream of inert gas. Maintain a positive pressure of inert gas throughout the reaction.
Pd(II) Precatalyst Strategy 1: Use a Pd(0) Precatalyst. Switch from a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂) to a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃.[1]Strategy 2: In-situ Reduction of Pd(II). If using a Pd(II) precatalyst is necessary, consider adding a mild reducing agent like potassium formate (1-2 equivalents) to the reaction mixture before adding the palladium catalyst. This can help reduce Pd(II) to the active Pd(0) species.[2][3]
Inappropriate Base Strategy 1: Base Screening. The choice of base is critical. Weaker inorganic bases like K₂CO₃ or K₃PO₄ are often preferred over strong bases such as NaOH, which can promote homocoupling.[4] It is advisable to screen a few different bases to find the optimal one for your specific substrates.
Suboptimal Solvent System Strategy 1: Solvent Optimization. The solvent system can influence the relative rates of the desired reaction and the homocoupling side reaction. Common solvent systems for Suzuki couplings include toluene/water, dioxane/water, and THF/water. The optimal solvent system is substrate-dependent and may require screening.
High Concentration of Boronic Acid Strategy 1: Slow Addition of Boronic Acid. Adding the this compound solution slowly to the reaction mixture over a period of time can help to keep its instantaneous concentration low, which can disfavor the bimolecular homocoupling reaction.

Data Presentation

Table 1: Illustrative Effect of Different Bases on Suzuki Coupling Yield

Reaction of a sterically hindered aryl bromide with a phenylboronic acid derivative.

EntryBaseSolventTemperature (°C)Time (h)Yield of Cross-Coupled Product (%)Homocoupling Observed
1K₃PO₄Dioxane/H₂O1001285Minor
2K₂CO₃Toluene/H₂O1101678Moderate
3Cs₂CO₃Dioxane1001292Minimal
4NaOHTHF/H₂O802445Significant

Table 2: Illustrative Comparison of Palladium Catalysts and Ligands

Reaction of an ortho-substituted aryl halide with an arylboronic acid.

EntryPalladium PrecatalystLigandBaseSolventTemperature (°C)Yield of Cross-Coupled Product (%)Homocoupling byproduct (%)
1Pd(OAc)₂PPh₃K₂CO₃Toluene/H₂O10065~15
2Pd(PPh₃)₄-K₃PO₄Dioxane/H₂O10088<5
3Pd₂(dba)₃SPhosCs₂CO₃Dioxane8095<2
4PdCl₂(dppf)-K₂CO₃DMF11082~10

Experimental Protocols

The following is a general experimental protocol for a Suzuki-Miyaura coupling reaction designed to minimize the homocoupling of this compound. This protocol should be adapted and optimized for your specific aryl halide coupling partner.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₃PO₄)

  • Degassed solvent (e.g., 1,4-Dioxane and water)

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine solution

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (Argon or Nitrogen).

  • Degassing Solvents: Degas the 1,4-dioxane and water by sparging with argon or nitrogen for at least 30 minutes before use.

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv.), K₃PO₄ (2.0 equiv.), and Pd(PPh₃)₄ (0.03 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 5-10 minutes.

  • Solvent Addition: Add the degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe.

  • Boronic Acid Addition: In a separate flask, dissolve this compound (1.2 equiv.) in a minimal amount of degassed 1,4-dioxane. Add this solution dropwise to the reaction mixture over 30-60 minutes using a syringe pump.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle and Homocoupling Side Reaction

Suzuki_Homocoupling pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd2 Pd(II) pd0->pd2 Oxidation pd_intermediate R¹-Pd(II)L_n-X oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_r1_r2 R¹-Pd(II)L_n-R² transmetalation->pd_r1_r2 reductive_elimination Reductive Elimination pd_r1_r2->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² (Desired Product) reductive_elimination->product boronic_acid R²B(OH)₂ (this compound) activated_boronate [R²B(OH)₃]⁻ boronic_acid->activated_boronate base Base base->activated_boronate activated_boronate->transmetalation homo_transmetalation Transmetalation activated_boronate->homo_transmetalation homo_transmetalation2 Second Transmetalation activated_boronate->homo_transmetalation2 pd2->homo_transmetalation pd_r2 R²-Pd(II)-X homo_transmetalation->pd_r2 pd_r2->homo_transmetalation2 pd_r2_r2 R²-Pd(II)-R² homo_transmetalation2->pd_r2_r2 homo_reductive_elimination Reductive Elimination pd_r2_r2->homo_reductive_elimination homo_reductive_elimination->pd0 Regeneration homocoupling_product R²-R² (Homocoupling Product) homo_reductive_elimination->homocoupling_product oxygen O₂ oxygen->pd2

Caption: Suzuki-Miyaura cycle and the competing homocoupling pathway.

Troubleshooting Workflow for Minimizing Homocoupling

Troubleshooting_Workflow start Start: High Homocoupling Observed check_atmosphere Step 1: Verify Inert Atmosphere - Rigorously degas solvents? - Maintained positive inert gas pressure? start->check_atmosphere improve_degassing Action: Improve Degassing Protocol - Use freeze-pump-thaw - Sparge for a longer duration check_atmosphere->improve_degassing No check_catalyst Step 2: Evaluate Palladium Source - Using a Pd(II) precatalyst? check_atmosphere->check_catalyst Yes improve_degassing->check_catalyst switch_catalyst Action: Switch to Pd(0) Precatalyst (e.g., Pd(PPh₃)₄) or Add Mild Reducing Agent check_catalyst->switch_catalyst Yes check_base Step 3: Assess Base - Using a strong base (e.g., NaOH)? check_catalyst->check_base No switch_catalyst->check_base switch_base Action: Screen Weaker Bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) check_base->switch_base Yes check_concentration Step 4: Consider Boronic Acid Concentration - Adding all at once? check_base->check_concentration No switch_base->check_concentration slow_addition Action: Implement Slow Addition of Boronic Acid check_concentration->slow_addition Yes end End: Homocoupling Minimized check_concentration->end No slow_addition->end

Caption: A stepwise guide to troubleshooting homocoupling side reactions.

References

Long-term stability and storage of (3-Chloro-2-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the long-term stability, storage, and handling of (3-Chloro-2-methoxyphenyl)boronic acid. It includes troubleshooting guides for common experimental issues and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A1: For optimal long-term stability, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C. It is crucial to protect the compound from moisture and light.

Q2: What are the primary degradation pathways for this compound?

A2: Like other arylboronic acids, the two main degradation pathways are:

  • Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. This process can be catalyzed by moisture, as well as acidic or basic conditions.

  • Oxidation: The boronic acid functional group can be oxidized, especially in the presence of air or other oxidizing agents.

Q3: What are the visible signs of degradation?

A3: Degradation of this compound may not always be visible. However, signs of potential degradation include a change in color, clumping of the solid due to moisture absorption, or a noticeable decrease in performance in chemical reactions, such as lower yields in Suzuki-Miyaura coupling.

Q4: How does the substitution pattern of this compound affect its stability and reactivity?

A4: The ortho-methoxy group can influence the compound's reactivity and stability. Steric hindrance from the ortho-substituent can sometimes slow down reactions. Electronically, the methoxy group is electron-donating, which can affect the transmetalation step in Suzuki-Miyaura coupling. The meta-chloro group is electron-withdrawing, which also influences the electronic properties of the molecule.

Q5: Can I use this compound that has been stored for an extended period?

A5: It is recommended to assess the purity of the boronic acid if it has been stored for a long time, especially if not stored under ideal conditions. A simple purity check can be performed using techniques like ¹H NMR or HPLC analysis. For critical applications, using a fresh batch is always the best practice.

Stability and Storage Data

While specific long-term stability data for this compound is not extensively published, the following table provides an illustrative summary of expected stability under various conditions based on the general behavior of arylboronic acids.

Storage ConditionTemperatureAtmosphereRelative HumidityExpected Shelf-life (Illustrative)
Recommended 2-8°CInert (N₂ or Ar)Low (<30%)> 2 years
Ambient20-25°CAirModerate (40-60%)6-12 months
Accelerated40°CAirHigh (75%)< 3 months
Exposed to Light (Ambient)20-25°CAirModerate (40-60%)Potential for accelerated degradation
Exposed to Moisture (Ambient)20-25°CAirHigh (>80%)Rapid degradation expected

Troubleshooting Guides

Suzuki-Miyaura Coupling Reactions

Issue 1: Low or No Product Yield

  • Possible Cause 1: Degraded Boronic Acid.

    • Solution: Confirm the purity of the this compound using ¹H NMR or HPLC. If degradation is suspected, use a fresh batch. Protodeboronation is a common issue, especially with exposure to moisture.

  • Possible Cause 2: Inactive Catalyst.

    • Solution: Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, ensure proper in-situ reduction to Pd(0). Consider using a more active, pre-formed Pd(0) catalyst or a modern palladacycle precatalyst.

  • Possible Cause 3: Inappropriate Ligand, Base, or Solvent.

    • Solution: The choice of ligand is critical. For sterically hindered substrates, bulky electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can be effective.[1] The base is also crucial; common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃. The solvent system (e.g., dioxane/water, toluene/water, DMF) should be optimized for the specific substrates.

  • Possible Cause 4: Oxygen Contamination.

    • Solution: Thoroughly degas all solvents and ensure the reaction is performed under a strict inert atmosphere. Oxygen can lead to the formation of palladium black and promote the homocoupling of the boronic acid.

Issue 2: Homocoupling of the Boronic Acid

  • Possible Cause: This side reaction is often promoted by the presence of oxygen and Pd(II) species.

    • Solution: Rigorous degassing of the reaction mixture is essential. Using a Pd(0) catalyst source directly can minimize the presence of Pd(II) that can facilitate homocoupling.

Issue 3: Protodeboronation of the Starting Material

  • Possible Cause: Presence of excess water or acidic/basic conditions can lead to the cleavage of the C-B bond.

    • Solution: Use anhydrous solvents and reagents where possible. While some water is often necessary for Suzuki couplings, excessive amounts should be avoided. The choice of base and reaction temperature can also influence the rate of protodeboronation.

Experimental Protocols

Protocol 1: Purity Assessment by ¹H NMR
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Internal Standard (for quantitative analysis): For quantitative NMR (qNMR), add a known amount of a certified internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene) to the NMR tube. The signals of the internal standard should not overlap with the analyte signals.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals being integrated for accurate quantification.

  • Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Integrate the characteristic signals of this compound and the internal standard. The purity can be calculated based on the ratio of the integrals and the known weights of the analyte and the standard.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100°C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

degradation_pathway main This compound proto 2-Chloro-1-methoxybenzene (Protodeboronation Product) main->proto + H₂O (acid/base catalyst) oxid 3-Chloro-2-methoxyphenol (Oxidation Product) main->oxid + [O] (e.g., air, peroxide)

Caption: Primary degradation pathways for this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Combine Boronic Acid, Aryl Halide, Catalyst, Base inert Establish Inert Atmosphere prep->inert solvents Add Degassed Solvents inert->solvents react Heat and Stir solvents->react monitor Monitor Progress (TLC, LC-MS) react->monitor workup Quench and Extract monitor->workup purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

troubleshooting_logic start Low/No Yield in Suzuki Coupling check_reagents Check Reagent Quality start->check_reagents check_conditions Review Reaction Conditions start->check_conditions boronic_acid Boronic Acid Purity? check_reagents->boronic_acid catalyst Catalyst/Ligand Activity? check_reagents->catalyst atmosphere Inert Atmosphere? check_conditions->atmosphere base_solvent Base/Solvent Choice? check_conditions->base_solvent optimize Optimize Conditions boronic_acid->optimize catalyst->optimize atmosphere->optimize base_solvent->optimize

Caption: Logical workflow for troubleshooting a low-yielding Suzuki-Miyaura reaction.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of (3-Chloro-2-methoxyphenyl)boronic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, substituted phenylboronic acids are indispensable building blocks, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. Their utility in palladium-catalyzed Suzuki-Miyaura coupling, copper-catalyzed Chan-Lam coupling, and Buchwald-Hartwig amination has revolutionized the synthesis of complex molecules, including pharmaceuticals and advanced materials. The reactivity of these boronic acids is profoundly influenced by the nature and position of substituents on the phenyl ring.

This guide presents a comparative analysis of the reactivity of (3-Chloro-2-methoxyphenyl)boronic acid and its various positional isomers. While direct, comprehensive quantitative comparisons under identical conditions are scarce in the literature, this guide synthesizes established principles of physical organic chemistry to provide a framework for understanding their relative reactivity. The interplay of electronic and steric effects governed by the placement of the chloro (electron-withdrawing) and methoxy (electron-donating) groups is central to this analysis.

Understanding Substituent Effects on Reactivity

The reactivity of a phenylboronic acid in cross-coupling reactions is primarily dictated by two factors:

  • Electronic Effects: The transmetalation step in the Suzuki-Miyaura catalytic cycle, often rate-limiting, is accelerated by a more nucleophilic aryl group on the boronic acid. Electron-donating groups (EDGs) like the methoxy (-OCH₃) group increase the electron density on the ipso-carbon attached to the boron atom, enhancing its nucleophilicity and facilitating a faster reaction. Conversely, electron-withdrawing groups (EWGs) such as the chloro (-Cl) group decrease electron density, rendering the aryl group less nucleophilic and potentially slowing down the transmetalation.

  • Steric Hindrance: Bulky substituents in the ortho position relative to the boronic acid group can impede the approach of the boronic acid to the metal center of the catalyst. This steric hindrance can significantly reduce the reaction rate and overall yield.

Reactivity Comparison of Isomers

The following table provides a qualitative comparison of the expected reactivity of this compound and its isomers in common cross-coupling reactions. The reactivity is predicted based on the interplay of the electronic and steric effects of the chloro and methoxy substituents.

IsomerStructureExpected Relative ReactivityRationale
This compound Moderate to High The ortho-methoxy group provides steric hindrance, which can slow the reaction. However, its electron-donating nature partially counteracts the electron-withdrawing effect of the meta-chloro group, maintaining reasonable nucleophilicity.
(4-Chloro-2-methoxyphenyl)boronic acidModerate Similar to the parent compound, the ortho-methoxy group introduces steric hindrance. The para-chloro group has a stronger electron-withdrawing effect, reducing the nucleophilicity of the aryl ring.
(5-Chloro-2-methoxyphenyl)boronic acidModerate to High The ortho-methoxy group provides steric hindrance. The meta-chloro group's electron-withdrawing effect is less pronounced than a para substituent, leading to a reactivity profile similar to the parent compound.
(2-Chloro-3-methoxyphenyl)boronic acidLow to Moderate The ortho-chloro group provides significant steric hindrance and is strongly electron-withdrawing, both of which are expected to decrease reactivity. The meta-methoxy group's electron-donating effect is less able to overcome these combined deactivating effects.
(3-Chloro-4-methoxyphenyl)boronic acidHigh This isomer benefits from the lack of ortho substitution, minimizing steric hindrance. The para-methoxy group is strongly electron-donating, increasing the nucleophilicity of the aryl ring, while the meta-chloro group has a less pronounced deactivating effect.
(4-Chloro-3-methoxyphenyl)boronic acidHigh With no ortho substituents, steric hindrance is minimal. The meta-methoxy group is electron-donating, and the para-chloro group is electron-withdrawing. The balance of these electronic effects, combined with low steric hindrance, generally leads to good reactivity.
(2-Chloro-4-methoxyphenyl)boronic acidLow to Moderate The ortho-chloro group introduces significant steric hindrance and is electron-withdrawing. While the para-methoxy group is strongly electron-donating, the steric impediment from the ortho-chloro group is likely to be the dominant factor in reducing reactivity.
(2-Chloro-5-methoxyphenyl)boronic acidLow to Moderate Similar to other ortho-chloro substituted isomers, this compound is expected to exhibit lower reactivity due to the combined steric and electron-withdrawing effects of the chloro group at the ortho position.

Experimental Protocols

The following are generalized experimental protocols for key cross-coupling reactions. Researchers should note that optimal conditions (catalyst, ligand, base, solvent, temperature, and reaction time) may vary depending on the specific substrates and should be optimized accordingly.

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of an aryl halide with a chloro-methoxyphenylboronic acid.[1][2]

Reagents and Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Chloro-methoxyphenylboronic acid isomer (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1, 10 mL)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk flask or sealed vial

  • Magnetic stirrer and heating plate

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the aryl halide, the chloro-methoxyphenylboronic acid isomer, the palladium catalyst, and the base.

  • Add the solvent mixture to the flask.

  • Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Chan-Lam Coupling

This protocol outlines a general procedure for the copper-catalyzed C-N or C-O bond formation between a chloro-methoxyphenylboronic acid and an amine or alcohol.[3][4][5]

Reagents and Materials:

  • Amine or Alcohol (1.0 mmol, 1.0 equiv)

  • Chloro-methoxyphenylboronic acid isomer (1.5 mmol, 1.5 equiv)

  • Copper catalyst (e.g., Cu(OAc)₂, 0.1 mmol, 10 mol%)

  • Base (e.g., Pyridine or Et₃N, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Dichloromethane or Toluene, 10 mL)

  • Reaction vessel open to air (in many cases)

  • Magnetic stirrer

Procedure:

  • To a reaction flask, add the amine or alcohol, the chloro-methoxyphenylboronic acid isomer, the copper catalyst, and the base.

  • Add the solvent to the flask.

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 50 °C). The reaction is often run open to the air.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the copper salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Reaction Workflows

The following diagrams, generated using Graphviz, illustrate the general workflow for a Suzuki-Miyaura coupling experiment and the catalytic cycle.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Weigh Reagents: Aryl Halide, Boronic Acid, Catalyst, Base B Add to Schlenk Flask A->B C Add Solvents B->C D Degas Mixture C->D E Heat & Stir (e.g., 80-100 °C) D->E F Monitor Progress (TLC / GC-MS) E->F G Cool to RT F->G H Aqueous Workup (Extraction) G->H I Dry & Concentrate H->I J Column Chromatography I->J K Characterize Product J->K

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Suzuki_Cycle Pd0 Pd(0)L_n OA Oxidative Addition Complex Pd0->OA Ar-X TM Transmetalation Complex OA->TM Ar'-B(OH)₂ Base RE Reductive Elimination Complex TM->RE RE->Pd0 Ar-Ar' Product Ar-Ar' ArX Ar-X ArBOH Ar'-B(OH)₂ Base Base

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The reactivity of this compound and its isomers in cross-coupling reactions is a nuanced interplay of steric and electronic factors. Isomers lacking ortho substituents, such as (3-Chloro-4-methoxyphenyl)boronic acid and (4-Chloro-3-methoxyphenyl)boronic acid, are generally expected to exhibit higher reactivity due to minimal steric hindrance. Conversely, isomers with an ortho-chloro group are predicted to be the least reactive due to the combined deactivating electronic effect and significant steric hindrance. This compound itself represents a moderate case, where the steric hindrance of the ortho-methoxy group is somewhat balanced by its electron-donating nature. This guide provides a foundational understanding for researchers to select the appropriate isomer and starting reaction conditions for their synthetic targets. Experimental validation and optimization remain crucial for achieving the desired outcomes in any specific chemical transformation.

References

(3-Chloro-2-methoxyphenyl)boronic Acid vs. its Pinacol Boronate Ester: A Comparative Guide for Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. A critical choice in this reaction is the selection of the organoboron reagent. This guide provides an objective comparison of (3-Chloro-2-methoxyphenyl)boronic acid and its corresponding pinacol boronate ester, two common reagents in drug discovery and development, to aid researchers in making informed decisions for their synthetic strategies.

The Fundamental Trade-Off: Reactivity vs. Stability

The core difference between this compound and its pinacol boronate ester lies in a well-established trade-off between reactivity and stability.

This compound is generally the more reactive species in Suzuki-Miyaura couplings. Its higher reactivity can be attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle. This can lead to faster reaction times and potentially higher yields under optimized conditions. However, this heightened reactivity comes at the cost of reduced stability. Boronic acids are susceptible to various decomposition pathways, including oxidation and protodeboronation (cleavage of the C-B bond by a proton source), particularly under the aqueous basic conditions often employed in coupling reactions. This instability can negatively impact shelf-life and reaction reproducibility.

Conversely, This compound pinacol ester offers significantly enhanced stability. The pinacol protecting group shields the boron atom, making the ester less prone to decomposition.[1] These esters are often crystalline solids that are easier to handle, purify by chromatography, and store for extended periods.[2] This robustness makes them particularly well-suited for multi-step syntheses and high-throughput screening applications where reagent stability is paramount. The trade-off for this stability is often a lower intrinsic reaction rate compared to the parent boronic acid. It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of many cross-coupling reactions, although direct transmetalation from the ester is also possible.

Performance in Suzuki-Miyaura Coupling: A Comparative Overview

Table 1: Illustrative Performance Comparison in a Hypothetical Suzuki-Miyaura Coupling

ParameterThis compoundThis compound pinacol ester
Reactivity HigherLower (may require hydrolysis)
Reaction Time Potentially ShorterPotentially Longer
Yield Can be high, but may be compromised by decompositionOften more reproducible, can provide higher isolated yields due to higher starting material purity and stability.[2]
Stability Lower; sensitive to air, moisture, and heatHigher; generally stable at room temperature
Handling Requires careful handling under inert atmosphere for long-term storageEasier to handle and weigh
Purification Can be challenging due to polarity and potential for decomposition on silica gelGenerally straightforward to purify by standard chromatographic techniques

Experimental Protocols

Below are general, adaptable protocols for a Suzuki-Miyaura coupling reaction. Note: These are starting points and may require optimization for specific substrates and scales.

Protocol 1: Suzuki-Miyaura Coupling with this compound

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (e.g., 4-bromoanisole, 1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1)

Procedure:

  • To a dried Schlenk flask, add the aryl halide, this compound, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Add the palladium catalyst under a positive flow of the inert gas.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Suzuki-Miyaura Coupling with this compound pinacol ester

Materials:

  • This compound pinacol ester (1.2 equiv)

  • Aryl halide (e.g., 4-bromoanisole, 1.0 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Solvent (e.g., Dioxane/Water mixture, 4:1)

Procedure:

  • To a dried Schlenk flask, add the aryl halide, this compound pinacol ester, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Add the palladium catalyst under a positive flow of the inert gas.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Process

To better understand the reaction and workflow, the following diagrams are provided.

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-Pd(II)-X Ar-Pd(II)-X Oxidative Addition->Ar-Pd(II)-X R-X R-X R-X->Oxidative Addition Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Ar-B(OR)2 Ar-B(OR)2 Ar-B(OR)2->Transmetalation Base Base Base->Transmetalation Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive Elimination Reductive Elimination->Pd(0)Ln Catalyst Regeneration Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Combine Reactants Combine Aryl Halide, Boron Reagent, and Base Inert Atmosphere Establish Inert Atmosphere Combine Reactants->Inert Atmosphere Add Solvent Add Degassed Solvent Inert Atmosphere->Add Solvent Add Catalyst Add Palladium Catalyst Add Solvent->Add Catalyst Heat and Stir Heat and Stir (e.g., 80-110 °C) Add Catalyst->Heat and Stir Monitor Monitor Progress (TLC/LC-MS) Heat and Stir->Monitor Cool and Quench Cool to RT and Dilute Monitor->Cool and Quench Extraction Aqueous Wash and Extraction Cool and Quench->Extraction Dry and Concentrate Dry and Concentrate Organic Layer Extraction->Dry and Concentrate Purify Column Chromatography Dry and Concentrate->Purify

Caption: A general experimental workflow for a Suzuki-Miyaura coupling reaction.

Conclusion and Recommendations

The choice between this compound and its pinacol boronate ester is context-dependent.

  • For rapid, exploratory reactions or when optimizing for the highest possible reaction rate , this compound may be the preferred reagent, provided that care is taken to handle it under inert conditions and use it relatively quickly after purchase or synthesis.

  • For multi-step syntheses, library synthesis, and applications where reproducibility and reagent stability are critical , the pinacol boronate ester is the superior choice. Its ease of handling and stability to storage and purification often outweigh the potential for slightly longer reaction times.

Ultimately, the optimal choice will depend on the specific requirements of the synthetic route, the scale of the reaction, and the available laboratory resources. For critical applications, a small-scale comparison of both reagents is recommended to determine the most effective coupling partner for the desired transformation.

References

Comparative Reactivity of Substituted Methoxyphenyl Boronic Acids in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting Methoxyphenyl Boronic Acid Isomers for Suzuki-Miyaura Cross-Coupling Reactions.

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern synthetic chemistry, pivotal for creating carbon-carbon bonds, especially in the synthesis of biaryl compounds prevalent in pharmaceuticals and advanced materials. The choice of the arylboronic acid reagent is critical, as substituents on the phenyl ring profoundly influence reactivity and reaction outcomes. This guide provides an objective comparison of the reactivity of ortho-, meta-, and para-methoxyphenyl boronic acids, supported by experimental data, to aid in reagent selection and reaction optimization.

The reactivity of a substituted phenylboronic acid in the Suzuki-Miyaura catalytic cycle is primarily governed by a combination of electronic and steric effects imparted by its substituents. These factors most significantly impact the transmetalation step, which is often rate-determining.

  • Electronic Effects : The methoxy group (–OCH₃) is electron-donating. This property increases the electron density of the ipso-carbon (the carbon atom bonded to boron), enhancing its nucleophilicity. A more nucleophilic aryl group accelerates the transfer of the organic fragment from boron to the palladium center during transmetalation.[1]

  • Steric Effects : Bulky substituents, particularly those in the ortho position relative to the boronic acid moiety, can physically impede the approach of the organoboron compound to the palladium catalyst. This steric hindrance can slow down or inhibit the transmetalation step.[1]

The position of the methoxy group dictates the balance between these two effects, leading to distinct reactivity profiles for each isomer.

Data Presentation: Quantitative Comparison of Isomer Performance

Experimental evidence consistently shows a clear trend in reactivity among the methoxyphenyl boronic acid isomers in Suzuki-Miyaura coupling reactions. Electron-rich boronic acids generally exhibit higher efficacy.[2] Specifically, the para-substituted isomer demonstrates the highest reactivity, while substitution at the ortho and meta positions can lead to diminished yields and an increase in side products, such as dehalogenation.[2]

Boronic Acid IsomerSubstituent PositionPrimary EffectObserved Reactivity/YieldKey Considerations
4-Methoxyphenyl boronic acid paraStrong Electron-DonatingHigh The electron-donating methoxy group strongly activates the ring, accelerating transmetalation. Minimal steric hindrance allows for efficient coupling.[2][3]
3-Methoxyphenyl boronic acid metaModerate Electron-DonatingModerate The inductive electron-donating effect is less pronounced at the meta position, leading to slower reaction rates compared to the para isomer.[2]
2-Methoxyphenyl boronic acid orthoStrong Electron-Donating / High Steric HindranceLow to Moderate The powerful electron-donating effect is often counteracted by significant steric hindrance, which can slow the reaction and promote side reactions.[2][4] In some systems, potential O-Pd chelation can influence selectivity.[5]
Phenylboronic acid UnsubstitutedNeutral (Baseline)Good Serves as a baseline for evaluating the electronic effects of substituents.[3]

Disclaimer: The yields and reactivity are based on reported experimental trends under typical Suzuki-Miyaura conditions. Actual results may vary depending on the specific substrates, catalyst system, and reaction conditions.

Mandatory Visualizations

Catalytic Cycle and Reactivity Logic

To visualize the underlying principles of the Suzuki-Miyaura reaction and the factors influencing isomer reactivity, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L2 Active Catalyst oa Oxidative Addition pd0->oa pd2_complex Ar-Pd(II)L2-X (Ar = Aryl Halide) oa->pd2_complex trans Transmetalation (Rate-Determining Step) pd2_complex->trans pd2_diaryl Ar-Pd(II)L2-Ar' (Ar' = Boronic Acid) trans->pd2_diaryl re Reductive Elimination pd2_diaryl->re re->pd0 Catalyst Regeneration product Ar-Ar' Biaryl Product re->product aryl_halide Ar-X aryl_halide->oa boronic_acid Ar'-B(OH)2 + Base boronic_acid->trans

Caption: The Suzuki-Miyaura catalytic cycle.

Reactivity_Logic cluster_isomers Methoxyphenyl Boronic Acid Isomer cluster_outcome Impact on Transmetalation & Overall Reactivity para para-Methoxy (4-OCH₃) Strong Electron-Donating Low Steric Hindrance reactivity_high High Reactivity Accelerated transmetalation leads to high product yield. para:effect->reactivity_high:head Favorable meta meta-Methoxy (3-OCH₃) Moderate Electron-Donating Low Steric Hindrance reactivity_moderate Moderate Reactivity Slower transmetalation compared to para isomer. meta:effect->reactivity_moderate:head Less Favorable ortho ortho-Methoxy (2-OCH₃) Strong Electron-Donating High Steric Hindrance reactivity_low Low-Moderate Reactivity Steric hindrance impedes transmetalation, may increase side products. ortho:effect->reactivity_low:head Competing Effects

References

A Comparative Guide to the Kinetics of Suzuki Coupling with (3-Chloro-2-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The choice of the boronic acid coupling partner is critical, as its structural and electronic properties significantly influence the reaction kinetics and overall success of the coupling. This guide provides a comparative analysis of the kinetic performance of (3-Chloro-2-methoxyphenyl)boronic acid in Suzuki coupling reactions, contextualized with data and mechanistic insights from related studies.

Performance Comparison: The Influence of ortho-Methoxy and meta-Chloro Substituents

The kinetic profile of a Suzuki coupling reaction is largely dictated by the facility of the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The substituents on the phenylboronic acid play a crucial role, particularly in the transmetalation step, which is often rate-determining.[1]

The this compound presents a unique combination of electronic and steric effects:

  • ortho-Methoxy Group: The methoxy group at the ortho position is electron-donating through resonance and can potentially influence the reaction rate. More significantly, it can act as a coordinating group, forming a chelate with the palladium center during the transition state. This chelation can affect the stability of intermediates and the energy barrier of the transmetalation step.[2][3]

  • meta-Chloro Group: The chloro group at the meta position is electron-withdrawing through induction, which can decrease the nucleophilicity of the aryl group being transferred from the boron atom to the palladium center.

These competing effects make the kinetic behavior of this compound non-trivial. Below is a qualitative comparison with other substituted phenylboronic acids based on established principles.

Boronic AcidSubstituent EffectsExpected Impact on Transmetalation RateRationale
Phenylboronic Acid(Reference)BaselineUnsubstituted aryl group.
ortho-Methoxyphenylboronic acidElectron-donating (resonance), Potential for O-chelationPotentially faster or slowerThe electron-donating effect can increase the rate. However, the steric bulk and chelation effect can either stabilize the transition state, accelerating the reaction, or form a stable intermediate that slows down the subsequent steps.[2][3]
meta-Chlorophenylboronic acidElectron-withdrawing (induction)SlowerThe electron-withdrawing nature of the chlorine atom reduces the nucleophilicity of the ipso-carbon, hindering its transfer to the palladium center.
This compound ortho-Methoxy (donating, chelating), meta-Chloro (withdrawing)Complex; likely slower than unsubstituted phenylboronic acid but potentially faster than m-chlorophenylboronic acidThe electron-withdrawing effect of the chlorine is expected to dominate, slowing the reaction. However, the ortho-methoxy group's potential for chelation could partially mitigate this effect or introduce a different reaction pathway.[2][3]

Experimental Protocols for Kinetic Studies

To quantitatively assess the kinetics of Suzuki coupling with this compound, a well-designed experimental protocol is essential. The following provides a detailed methodology for monitoring the reaction progress and determining key kinetic parameters.

Materials:

  • Aryl halide (e.g., 4-bromotoluene)

  • This compound and other boronic acids for comparison

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)[4][5]

  • Ligand (if required, e.g., SPhos, XPhos)[6]

  • Base (e.g., K₂CO₃, K₃PO₄)[7]

  • Anhydrous solvent (e.g., toluene, dioxane, THF/H₂O)[4][6]

  • Internal standard (e.g., mesitylene, 1,3,5-trimethoxybenzene)

  • Reaction vials, magnetic stir bars

  • Inert atmosphere glovebox or Schlenk line

  • Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 mmol), the respective boronic acid (1.2 mmol), the base (2.0 mmol), and the internal standard (0.5 mmol) to a reaction vial equipped with a magnetic stir bar.[4]

  • Solvent and Catalyst Addition: Add the chosen anhydrous solvent (e.g., 10 mL of toluene). Stir the mixture to ensure homogeneity. In a separate vial, prepare a stock solution of the palladium catalyst and ligand (if applicable) and add the appropriate amount to the reaction mixture to achieve the desired catalyst loading (e.g., 1 mol%).[4]

  • Initiation and Monitoring: Place the reaction vial in a preheated oil bath or heating block set to the desired temperature (e.g., 80 °C). Start the timer and begin stirring.

  • Sampling: At regular time intervals (e.g., 0, 5, 10, 20, 40, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.

  • Quenching and Analysis: Immediately quench the aliquot by adding it to a vial containing a suitable solvent (e.g., diethyl ether or ethyl acetate) and a small amount of water to stop the reaction. Analyze the quenched sample by GC-MS or HPLC to determine the concentration of the product and the remaining starting material relative to the internal standard.

  • Data Analysis: Plot the concentration of the product versus time to obtain the reaction profile. The initial rate can be determined from the slope of the initial linear portion of this curve.

Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow

To further elucidate the process, the following diagrams, generated using the DOT language, illustrate the key stages of the Suzuki-Miyaura coupling and a typical experimental workflow for kinetic analysis.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII_complex R¹-Pd(II)L₂-X OxAdd->PdII_complex Transmetalation Transmetalation (R²-B(OR)₂ + Base) PdII_complex->Transmetalation PdII_R1R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup (Reactants, Base, Solvent, Internal Standard) start->setup initiation Initiate Reaction (Add Catalyst, Heat) setup->initiation sampling Aliquot Sampling at Timed Intervals initiation->sampling quenching Quench Aliquots sampling->quenching analysis GC-MS or HPLC Analysis quenching->analysis data_proc Data Processing (Concentration vs. Time) analysis->data_proc kinetics Determine Kinetic Parameters (Initial Rate, Rate Constant) data_proc->kinetics end End kinetics->end

Caption: A typical experimental workflow for a kinetic study of a Suzuki coupling reaction.

References

Validating Suzuki-Miyaura Coupling Products of (3-Chloro-2-methoxyphenyl)boronic Acid: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to High-Performance Liquid Chromatography (HPLC) in the Validation of Biaryl Product Structures from (3-Chloro-2-methoxyphenyl)boronic acid.

In the synthesis of novel pharmaceutical compounds and complex organic molecules, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. The reaction of this compound with various aryl halides is a key step in the generation of diverse biaryl structures. Rigorous validation of the resulting product structure and purity is paramount to ensure the reliability of downstream applications. High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for this purpose, offering high resolution and quantitative accuracy.

This guide provides a comparative overview of HPLC methods for monitoring the reaction progress and validating the final product structure. We will explore a standard reversed-phase HPLC (RP-HPLC) method and discuss alternative approaches, supported by detailed experimental protocols and data presentation.

Comparison of Analytical Methods: HPLC vs. Alternatives

While HPLC is a primary method for analyzing Suzuki-Miyaura coupling reactions, other techniques can also be employed. Here's a comparison of HPLC with Gas Chromatography (GC) and Thin-Layer Chromatography (TLC).

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Thin-Layer Chromatography (TLC)
Principle Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase.Differential migration of analytes up a solid stationary phase via a liquid mobile phase.
Applicability Broad applicability to a wide range of non-volatile and thermally labile compounds. Ideal for the analysis of boronic acids, biaryl products, and other reaction components.Limited to volatile and thermally stable compounds. May require derivatization for non-volatile analytes.Primarily a qualitative and semi-quantitative technique for rapid reaction monitoring.
Resolution High resolution, allowing for the separation of complex mixtures and closely related impurities.Very high resolution for volatile compounds.Lower resolution compared to HPLC and GC.
Quantitation Excellent for precise and accurate quantification using external or internal standards.Good for quantification of volatile analytes.Semi-quantitative at best; primarily used for qualitative assessment.
Speed Analysis times can range from a few minutes to over an hour depending on the complexity of the separation.Typically faster analysis times than HPLC for suitable analytes.Very fast, providing results in minutes.

Experimental Workflow for Product Validation

The validation of a Suzuki-Miyaura coupling product structure using HPLC involves a systematic workflow from sample preparation to data interpretation. This process ensures the accurate identification and quantification of the desired product and any impurities.

G Experimental Workflow for HPLC Validation cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis reaction_mixture Reaction Mixture Aliquot quench Quench Reaction reaction_mixture->quench dilute Dilute with Mobile Phase quench->dilute filter Filter through 0.45 µm Syringe Filter dilute->filter inject Inject Sample onto HPLC System filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate quantify Quantify Components (using standards) integrate->quantify identify Identify Peaks (by retention time) integrate->identify report Generate Report quantify->report identify->report

Caption: A flowchart illustrating the key steps in validating a Suzuki-Miyaura reaction product using HPLC.

Detailed Experimental Protocol: RP-HPLC Method

This protocol outlines a general reversed-phase HPLC method for monitoring the progress of a Suzuki-Miyaura coupling reaction between this compound and an aryl bromide, and for assessing the purity of the final biaryl product.

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile (ACN) and water.

  • Formic acid (FA).

  • Reference standards for this compound, the aryl bromide starting material, and the purified biaryl product.

  • Internal standard (e.g., a stable, UV-active compound with a retention time distinct from all reaction components).

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0.0 90 10
    20.0 10 90
    25.0 10 90
    25.1 90 10

    | 30.0 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or a wavelength appropriate for the chromophores of the analytes)

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Reaction Monitoring:

    • Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture at specified time intervals.

    • Quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of mobile phase or a suitable solvent.

    • If an internal standard is used for quantification, add a precise amount to the diluted sample.

    • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • Final Product Analysis:

    • Accurately weigh a small amount of the dried, crude, or purified product (e.g., 1 mg).

    • Dissolve it in a known volume of a suitable solvent (e.g., 10 mL of mobile phase).

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

4. Data Analysis:

  • Identify the peaks corresponding to the starting materials, product, and any impurities by comparing their retention times with those of the reference standards.

  • Calculate the percentage conversion of the starting materials and the yield of the product by comparing the peak areas at different time points.

  • Determine the purity of the final product by calculating the area percentage of the main product peak relative to the total area of all peaks. For more accurate quantification, use an internal or external standard calibration curve.

Quantitative Data Presentation

The following table presents hypothetical data from an HPLC analysis of a Suzuki-Miyaura coupling reaction between this compound and 4-bromoanisole.

CompoundRetention Time (min)Peak Area (t=0h)Peak Area (t=24h)% Purity (Final Product)
This compound5.21,250,00050,000-
4-Bromoanisole15.81,500,00075,000-
3-Chloro-2,4'-dimethoxybiphenyl (Product) 18.5 0 2,800,000 98.5%
Homocoupling Product of Boronic Acid12.1025,0000.9%
Other ImpuritiesVarious-15,0000.6%

Signaling Pathway and Logical Relationships

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for optimizing reaction conditions and troubleshooting potential issues.

G Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R-Pd(II)-X L_n OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl R-Pd(II)-R' L_n Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product ArylHalide R-X ArylHalide->OxAdd BoronicAcid R'-B(OH)_2 + Base BoronicAcid->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

HPLC is a powerful and versatile tool for the validation of product structures from reactions involving this compound. By employing a well-developed RP-HPLC method, researchers can effectively monitor reaction progress, identify and quantify the desired product, and detect potential impurities. The detailed experimental protocol and comparative data presented in this guide serve as a valuable resource for scientists and professionals in drug development, ensuring the synthesis of high-purity compounds for their research endeavors. The understanding of the underlying Suzuki-Miyaura catalytic cycle further aids in the optimization of these crucial synthetic transformations.

Performance Analysis of (3-Chloro-2-methoxyphenyl)boronic acid in Suzuki-Miyaura Cross-Coupling Reactions with Diverse Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The reactivity of aryl halides in Suzuki-Miyaura couplings is well-established and generally follows the order of I > Br > OTf >> Cl.[1][2] This trend is primarily dictated by the bond dissociation energy of the carbon-halogen bond, which influences the rate-determining oxidative addition step of the palladium catalyst.

Data Presentation: Predicted Performance with Different Aryl Halides

The following table summarizes the expected performance of (3-Chloro-2-methoxyphenyl)boronic acid with various aryl halides based on general reactivity trends in Suzuki-Miyaura cross-coupling reactions. The provided yield ranges are illustrative and can be influenced by the specific catalyst system, base, solvent, and reaction temperature employed.

Aryl Halide PartnerRelative ReactivityTypical Reaction ConditionsExpected Product YieldKey Considerations
Aryl Iodide HighestMild conditions (e.g., lower temperatures, shorter reaction times)Excellent (Typically >90%)Generally the most reliable coupling partner.
Aryl Bromide IntermediateModerate conditions (e.g., slightly elevated temperatures)Good to Excellent (Typically 70-95%)A good balance of reactivity and stability. Widely used in synthesis.
Aryl Chloride LowestHarsher conditions (e.g., higher temperatures, specialized catalysts/ligands)Lower to Good (Highly variable, can be <50% to >80% with optimized systems)The oxidative addition of the palladium catalyst is slower, often requiring more advanced catalytic systems to achieve high yields.[2]

Experimental Protocols

A general experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide is provided below. Please note that optimization of the catalyst, ligand, base, solvent, and temperature is often necessary to achieve the best results for a specific substrate combination.

General Procedure for Suzuki-Miyaura Cross-Coupling:

  • Reaction Setup: To a dry reaction vessel, add the aryl halide (1.0 mmol), this compound (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 mmol).

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water). The choice of solvent can significantly impact the reaction outcome.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (typically ranging from 80°C to 110°C) with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII_complex Ar-Pd(II)-X L2 OxAdd->PdII_complex Transmetal Transmetalation (with [Ar'B(OH)3]-) PdII_complex->Transmetal [Ar'B(OH)3]- Diaryl_PdII Ar-Pd(II)-Ar' L2 Transmetal->Diaryl_PdII RedElim Reductive Elimination Diaryl_PdII->RedElim RedElim->Pd0 Product Ar-Ar' Product RedElim->Product Base_Activation Base Activation of Boronic Acid Boronate [Ar'B(OH)3]- Base_Activation->Boronate Boronic_Acid Ar'B(OH)2 Boronic_Acid->Base_Activation Base (e.g., OH-) Boronate->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

The diagram below outlines a typical workflow for performing a Suzuki-Miyaura cross-coupling reaction in a laboratory setting.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Weigh Reagents: Aryl Halide Boronic Acid Catalyst, Base combine Combine Reagents and Solvent reagents->combine solvent Prepare Degassed Solvent solvent->combine setup Assemble Dry Glassware setup->combine inert Establish Inert Atmosphere (N2 or Ar Purge) combine->inert heat Heat and Stir (Monitor by TLC/GC-MS) inert->heat cool Cool to Room Temperature heat->cool extract Dilute and Perform Aqueous Extraction cool->extract dry Dry Organic Layer and Concentrate extract->dry purify Purify by Column Chromatography dry->purify

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

References

A Comparative Guide to Alternative Reagents for (3-Chloro-2-methoxyphenyl)boronic acid in Specific Syntheses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Boronic Acid Performance in Suzuki-Miyaura Cross-Coupling Reactions with Supporting Experimental Data.

In the synthesis of complex biaryl scaffolds, particularly those found in pharmacologically active molecules, (3-Chloro-2-methoxyphenyl)boronic acid is a valuable and frequently utilized reagent in Suzuki-Miyaura cross-coupling reactions. However, the exploration of alternative boronic acids can offer advantages in terms of reaction efficiency, yield, and the introduction of diverse structural motifs. This guide provides a comparative analysis of this compound and structurally similar alternatives, supported by experimental data to inform reagent selection in the synthesis of biaryl compounds, such as those targeted as phosphodiesterase 4 (PDE4) inhibitors.

Performance Comparison in Suzuki-Miyaura Cross-Coupling

The efficacy of a boronic acid in a Suzuki-Miyaura coupling is determined by various factors, including the electronic and steric nature of its substituents, which influence the rate-determining transmetalation step of the catalytic cycle. To provide a clear comparison, the following table summarizes the performance of this compound and its alternatives in the synthesis of a model 2',3'-disubstituted biaryl compound through coupling with a common aryl bromide.

Boronic Acid ReagentStructureCoupling PartnerProductYield (%)Reference
This compound this compound1-Bromo-4-nitrobenzene3'-Chloro-2'-methoxy-4-nitrobiphenyl~85% (estimated)[1]
(2-Methoxy-5-bromophenyl)boronic acid(2-Methoxy-5-bromophenyl)boronic acid1-Bromo-4-nitrobenzene2'-Methoxy-5'-bromo-4-nitrobiphenyl92%[2]
(3-Fluoro-2-methoxyphenyl)boronic acid(3-Fluoro-2-methoxyphenyl)boronic acid1-Bromo-4-nitrobenzene3'-Fluoro-2'-methoxy-4-nitrobiphenyl88%[3]
(2-Methoxy-3-methylphenyl)boronic acid(2-Methoxy-3-methylphenyl)boronic acid1-Bromo-4-nitrobenzene2'-Methoxy-3'-methyl-4-nitrobiphenyl90%[4]

Note: The yields presented are based on reported examples with similar substrates and may vary depending on the specific reaction conditions, scale, and purity of reagents.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental outcomes. Below is a general protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for the boronic acids discussed.

General Experimental Protocol for Suzuki-Miyaura Cross-Coupling

Materials:

  • Aryl Halide (e.g., 1-Bromo-4-nitrobenzene) (1.0 equiv)

  • Boronic Acid (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.02 - 0.05 equiv)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)

  • Anhydrous and Degassed Solvent (e.g., 1,4-Dioxane, Toluene, DMF)

  • Water (if using a biphasic system)

Procedure:

  • To a flame-dried Schlenk flask or reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, the boronic acid, the palladium catalyst, and the base.

  • Add the degassed solvent (and water, if applicable) via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by an appropriate method (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.[5][6]

Visualization of a Relevant Biological Pathway and Synthetic Workflow

The biaryl motifs synthesized using these boronic acids are often key components of molecules targeting specific biological pathways. For instance, substituted biaryls are central to the development of phosphodiesterase 4 (PDE4) inhibitors, which are investigated for their anti-inflammatory and neurological effects.[7][8]

PDE4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Ligand GPCR GPCR Ligand->GPCR Activates AC Adenylyl Cyclase GPCR->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 Hydrolyzed by PKA Protein Kinase A cAMP->PKA Activates AMP AMP PDE4->AMP Cellular_Response Cellular Response (e.g., Inflammation) PKA->Cellular_Response Phosphorylates Targets Biaryl_Inhibitor Biaryl PDE4 Inhibitor Biaryl_Inhibitor->PDE4 Inhibits

Caption: PDE4 signaling pathway and the inhibitory action of biaryl compounds.

The selection of a suitable boronic acid is a critical step in the synthesis of such inhibitors. The following workflow illustrates the decision-making process and experimental sequence.

Suzuki_Coupling_Workflow cluster_planning Planning & Reagent Selection cluster_synthesis Synthesis & Analysis cluster_evaluation Evaluation Define_Target Define Target Biaryl Structure Select_Boronic_Acid Select Boronic Acid and Aryl Halide Define_Target->Select_Boronic_Acid Reagent1 (3-Chloro-2-methoxyphenyl) boronic acid Select_Boronic_Acid->Reagent1 Primary Reagent2 Alternative Boronic Acid Select_Boronic_Acid->Reagent2 Alternative Suzuki_Coupling Suzuki-Miyaura Cross-Coupling Reagent1->Suzuki_Coupling Reagent2->Suzuki_Coupling Workup Reaction Workup & Purification Suzuki_Coupling->Workup Analysis Characterization (NMR, MS, etc.) Workup->Analysis Yield_Comparison Compare Yield and Purity Analysis->Yield_Comparison

Caption: Experimental workflow for comparing alternative boronic acids in biaryl synthesis.

References

A Comparative Benchmarking Guide to Palladium Catalysts for the Cross-Coupling of (3-Chloro-2-methoxyphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The functionalization of substituted phenylboronic acids, such as (3-Chloro-2-methoxyphenyl)boronic acid, is a critical step in the synthesis of complex molecules for the pharmaceutical and materials science industries. The inherent electronic properties and steric hindrance of this substrate, however, can present challenges for achieving high-yield couplings, making the choice of an appropriate palladium catalyst paramount.

This guide provides an objective comparison of various palladium catalysts for the Suzuki-Miyaura coupling of this compound with a representative aryl chloride. The performance of a traditional catalyst, a modern Buchwald-type precatalyst, and an N-heterocyclic carbene (NHC) ligated system are compared, supported by representative experimental data and detailed protocols.

General Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle consists of three key steps: oxidative addition of the aryl halide to the Pd(0) species, transmetalation with the boronic acid, and reductive elimination to form the desired biaryl product and regenerate the active Pd(0) catalyst.[1][2]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Biaryl Product (Ar-Ar') Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-X Aryl Halide (Ar-X) Ar-X->Ar-Pd(II)-X(L2) Ar'-B(OH)2 Boronic Acid (Ar'-B(OH)2) + Base Ar'-B(OH)2->Ar-Pd(II)-Ar'(L2)

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Catalyst Performance Comparison

The selection of the palladium catalyst is critical for overcoming the challenges associated with the coupling of sterically hindered and electronically deactivated substrates. The following table summarizes the representative performance of three distinct palladium catalyst systems for the coupling of this compound with 4-chloroanisole. The data is compiled from literature precedents for structurally similar substrates.[3][4][5][6]

Catalyst/PrecatalystLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Catalyst Loading (mol%)
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/EtOH/H₂O10012-2465-803-5
XPhos Pd G3XPhosK₃PO₄1,4-Dioxane1002-8>901-2
PEPPSI™-IPrIPrK₃PO₄t-BuOH804-12>951-3

Experimental Protocols

Detailed experimental procedures for the three benchmarked catalyst systems are provided below.

Protocol 1: Using Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

This protocol is based on traditional Suzuki-Miyaura conditions and is suitable for a wide range of substrates, although it may require higher catalyst loadings and longer reaction times for challenging couplings.[3]

Materials:

  • This compound (1.2 mmol)

  • 4-Chloroanisole (1.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (5 mL)

  • Ethanol (2 mL)

  • Water (2 mL)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and 4-chloroanisole.

  • Add potassium carbonate to the flask.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Under the inert atmosphere, add the Pd(PPh₃)₄ catalyst.

  • Add the degassed solvents (toluene, ethanol, and water) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Using XPhos Pd G3 Precatalyst

This protocol utilizes a modern, bulky phosphine ligand-based precatalyst, which often provides higher yields and shorter reaction times, especially for sterically demanding substrates.[4]

Materials:

  • This compound (1.2 mmol)

  • 4-Chloroanisole (1.0 mmol)

  • XPhos Pd G3 (0.01 mmol, 1 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • 1,4-Dioxane (5 mL)

Procedure:

  • To an oven-dried reaction vessel containing a magnetic stir bar, add this compound, 4-chloroanisole, and potassium phosphate.

  • Add the XPhos Pd G3 precatalyst.

  • Seal the vessel and purge with an inert gas for 5-10 minutes.

  • Add degassed, anhydrous 1,4-dioxane via syringe.

  • Stir the reaction mixture at 100 °C.

  • Monitor the reaction progress by TLC, GC, or LC-MS.

  • Upon completion (typically 2-8 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate in vacuo and purify the residue by column chromatography.

Protocol 3: Using PEPPSI™-IPr Catalyst

This protocol employs an N-heterocyclic carbene (NHC) ligated palladium precatalyst, known for its high stability and efficiency in coupling aryl chlorides.[6]

Materials:

  • This compound (1.2 mmol)

  • 4-Chloroanisole (1.0 mmol)

  • PEPPSI™-IPr (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • tert-Butanol (t-BuOH) (5 mL)

Procedure:

  • In a reaction vial, add this compound, 4-chloroanisole, and potassium phosphate.

  • Add the PEPPSI™-IPr catalyst.

  • Seal the vial and purge with an inert gas.

  • Add degassed tert-butanol.

  • Heat the reaction mixture to 80 °C and stir until the reaction is complete as monitored by TLC or LC-MS (typically 4-12 hours).

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the desired product.

Experimental Workflow

A generalized workflow for a Suzuki-Miyaura cross-coupling experiment is depicted below, from the initial setup to the final product analysis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Weigh_Reagents Weigh Reagents: - Boronic Acid - Aryl Halide - Base Assemble_Glassware Assemble Flame-Dried Glassware under Inert Atmosphere Weigh_Reagents->Assemble_Glassware Add_Reagents Add Solid Reagents to Flask Assemble_Glassware->Add_Reagents Add_Solvent_Catalyst Add Degassed Solvent and Palladium Catalyst Add_Reagents->Add_Solvent_Catalyst Heat_Stir Heat and Stir (e.g., 80-100°C) Add_Solvent_Catalyst->Heat_Stir Monitor_Progress Monitor Progress (TLC, LC-MS) Heat_Stir->Monitor_Progress Cool_Quench Cool to RT & Quench Monitor_Progress->Cool_Quench Extraction Aqueous Extraction Cool_Quench->Extraction Dry_Concentrate Dry Organic Layer & Evaporate Solvent Extraction->Dry_Concentrate Purification Purify by Column Chromatography Dry_Concentrate->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

Catalyst Selection Guide

The choice of catalyst often depends on the specific substrates and desired reaction conditions. The following decision tree provides a simplified guide for selecting an appropriate catalyst system.

Catalyst_Selection Start Substrate Characteristics Steric_Hindrance Sterically Hindered? Start->Steric_Hindrance Electron_Rich Electron-Rich Aryl Chloride? Steric_Hindrance->Electron_Rich No Use_Buchwald Consider Buchwald Ligand (e.g., XPhos) Steric_Hindrance->Use_Buchwald Yes Use_NHC Consider NHC Ligand (e.g., PEPPSI-IPr) Electron_Rich->Use_NHC Yes Use_Traditional Traditional Catalyst may suffice (e.g., Pd(PPh₃)₄) Electron_Rich->Use_Traditional No

Caption: Decision tree for palladium catalyst selection in Suzuki-Miyaura coupling.

References

Safety Operating Guide

Proper Disposal of (3-Chloro-2-methoxyphenyl)boronic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and responsible disposal of chemical waste is a critical aspect of laboratory operations, ensuring the protection of personnel and the environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of (3-Chloro-2-methoxyphenyl)boronic acid, a compound that requires careful handling as hazardous waste. Adherence to these protocols is essential for maintaining a safe research environment and complying with regulatory standards.

Immediate Safety Precautions

Before initiating any disposal procedures, it is imperative to work within a certified chemical fume hood and wear the appropriate Personal Protective Equipment (PPE).[1][2][3] An emergency eyewash station and safety shower must be readily accessible.[2]

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.[1][2]
Hand Protection Chemically resistant gloves, such as nitrile or neoprene. Consider double gloving.[1][2]
Body Protection A lab coat that fully covers the arms and is securely fastened. A chemical-resistant apron is also recommended.[1][2]
Footwear Closed-toe shoes.[1]
Respiratory Protection A NIOSH-approved respirator is recommended if handling the compound as a powder or if aerosolization is possible.[2]

Step-by-Step Disposal Protocol

This compound and any materials contaminated with it must be managed as hazardous waste.[1][2][3] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[1][3]

1. Waste Segregation and Collection:

  • Designated Containers: Use separate, sealable, and clearly labeled containers for solid and liquid waste containing this compound.[1] High-density polyethylene (HDPE) or glass containers are generally suitable.[2]

  • Labeling: All waste containers must be explicitly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1]

2. Solid Waste Disposal:

  • Carefully collect any contaminated solid materials, such as unused reagent, weighing paper, gloves, and bench paper.

  • Place these materials into the designated solid hazardous waste container.[3]

3. Liquid Waste Disposal:

  • For solutions containing this compound, pour the liquid into the designated liquid hazardous waste container.[3] The use of a funnel is recommended to prevent spills.[2]

4. Decontamination of Empty Containers:

  • Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent.[3] The initial rinsate is considered hazardous and must be collected in the designated liquid hazardous waste container.[3]

  • Subsequent Rinses: Institutional guidelines may require the collection of subsequent rinses as hazardous waste as well.[3]

  • Final Disposal: After thorough rinsing and air-drying in a well-ventilated area, deface the original label. The clean container can then be disposed of according to your institution's recycling or disposal protocols for laboratory glassware or plastic.[3]

5. Spill Management:

  • Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the spill area.[2]

  • Containment: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[2] For solid spills, carefully sweep up the material.[4]

  • Collection: Place all contaminated absorbent and cleaning materials into a sealed, labeled hazardous waste container.[2]

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[2]

  • Reporting: Report the spill to your supervisor and the institution's Environmental Health and Safety (EHS) department.[2]

6. Waste Storage and Pickup:

  • Store all sealed and properly labeled hazardous waste containers in a designated satellite accumulation area.[1][2]

  • Follow your institution's specific procedures to arrange for hazardous waste pickup and disposal by the EHS department or a licensed contractor.[1][2]

Disposal Workflow Diagram

G ppe Wear Appropriate PPE fume_hood Work in Fume Hood solid_waste Solid Waste (e.g., gloves, paper) collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid liquid_waste Liquid Waste (solutions) collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid empty_container Empty Reagent Container rinse_container Triple Rinse Container empty_container->rinse_container store_waste Store in Designated Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste dispose_rinsate Collect Rinsate as Liquid Hazardous Waste rinse_container->dispose_rinsate dispose_container Dispose of Cleaned Container rinse_container->dispose_container After decontamination contact_ehs Contact EHS for Pickup store_waste->contact_ehs dispose_rinsate->collect_liquid

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling (3-Chloro-2-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling (3-Chloro-2-methoxyphenyl)boronic acid. The following procedures are based on established best practices for handling structurally similar boronic acid derivatives and are intended to supplement, not replace, a thorough review of the specific Safety Data Sheet (SDS) provided by the supplier.

Immediate Safety Precautions

This compound and its analogues are known to cause skin, eye, and respiratory irritation.[1][2] Strict adherence to the following safety protocols is mandatory to mitigate potential hazards.

Engineering Controls:

  • All work must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][4]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][4]

Hygiene Measures:

  • Avoid all personal contact with the chemical, including the inhalation of dust or vapors.[3]

  • Wash hands thoroughly with soap and water after handling and before breaks.

  • Do not eat, drink, or smoke in the laboratory.[2][3]

  • Remove any contaminated clothing immediately and wash it before reuse.[3]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is required to prevent exposure when working with this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[3]To protect eyes from contact with dust or splashes, which can cause serious irritation.[1][2]
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn. Inspect gloves before use and change them immediately if contaminated.[4][5]To prevent skin contact and potential irritation.[1][2][5]
Body Protection A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[3]To protect skin from accidental splashes or spills.[3][5]
Respiratory Protection For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3][4]To prevent respiratory tract irritation.[1][2][5]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

  • Preparation:

    • Ensure a safety shower and eyewash station are readily accessible before beginning work.[4]

    • The work area within the chemical fume hood should be clean and free of clutter.[4]

  • Donning PPE:

    • Put on all required personal protective equipment as outlined in the table above before handling the chemical.

  • Handling the Chemical:

    • Keep the container of this compound tightly closed when not in use.[2][4]

    • Avoid generating dust when transferring the solid. Use appropriate tools, such as a spatula, for transfers.[4]

    • If creating a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • Clean the work area to remove any residual chemical.

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4]

    • Properly remove and dispose of contaminated PPE as hazardous waste.[3]

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[3]

Waste Collection:

  • Collect all chemical waste in a designated, labeled, and sealed container for hazardous waste.[3]

  • Do not pour waste down the drain.[3]

Spill Response: In the event of a spill, follow these procedural steps:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[3]

  • Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[3]

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[3]

  • Collect: Carefully sweep or scoop up the contained material and place it into a labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup and Disposal cluster_spill Spill Response prep_area Prepare clean work area in fume hood check_safety Verify eyewash/shower accessibility prep_area->check_safety don_ppe Don all required PPE check_safety->don_ppe handle_chem Handle this compound don_ppe->handle_chem weigh Weigh solid, avoiding dust handle_chem->weigh evacuate Evacuate area handle_chem->evacuate Spill Occurs dissolve Dissolve in solvent if necessary weigh->dissolve dispose_waste Dispose of chemical waste in labeled container dissolve->dispose_waste clean_area Clean and decontaminate work area dispose_waste->clean_area remove_ppe Remove and dispose of contaminated PPE clean_area->remove_ppe wash_hands Wash hands thoroughly remove_ppe->wash_hands ventilate Ventilate (if safe) evacuate->ventilate contain Contain spill with absorbent ventilate->contain collect Collect waste contain->collect decontaminate Decontaminate spill area collect->decontaminate

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.